2-bromo-5-chloro-N-methylbenzamide
Description
BenchChem offers high-quality 2-bromo-5-chloro-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-chloro-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-5-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIQZFSOQKVTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-bromo-5-chloro-N-methylbenzamide chemical structure and SMILES
The following technical guide details the chemical structure, synthesis, and applications of 2-bromo-5-chloro-N-methylbenzamide , a bifunctional halogenated scaffold used in medicinal chemistry.
CAS Registry Number: 171425-51-7 Role: Bifunctional Electrophilic Scaffold / Drug Intermediate[1][2][3][4]
Executive Summary
2-Bromo-5-chloro-N-methylbenzamide is a halogenated benzamide derivative characterized by orthogonal reactivity.[1][2] It features a highly reactive bromine atom at the ortho position (relative to the amide) and a less reactive chlorine atom at the meta position.[5] This structural asymmetry allows for sequential functionalization, making it a critical intermediate in Fragment-Based Drug Discovery (FBDD), particularly for synthesizing Ribonucleotide Reductase (RNR) inhibitors and fused heterocyclic cores like quinazolinones.[5]
Chemical Identity & Structural Analysis[5]
Nomenclature and Identifiers[1][2][5]
Physicochemical Profile
The following properties are essential for handling and process development.
| Property | Value | Note |
| Molecular Weight | 248.50 g/mol | Monoisotopic mass dominated by ⁷⁹Br/³⁵Cl and ⁸¹Br/³⁵Cl isotopologues.[1][2] |
| Physical State | Solid | Typically off-white to pale yellow crystalline powder.[1][2] |
| Calculated LogP | ~2.3 | Moderately lipophilic; suitable for membrane permeability assays.[1][2] |
| H-Bond Donors | 1 | Amide N-H.[1][2] |
| H-Bond Acceptors | 1 | Amide Carbonyl (C=O). |
| Rotatable Bonds | 1 | C(aryl)-C(carbonyl) bond rotation is restricted by the ortho-bromo steric bulk.[5] |
Structural Connectivity Diagram
The diagram below illustrates the connectivity and the distinct electronic environments of the halogen substituents.
Figure 1: Functional connectivity map highlighting the orthogonal reactivity sites.
Synthetic Protocol
The most robust synthesis involves the activation of 2-bromo-5-chlorobenzoic acid followed by amidation with methylamine.[1][2] This method avoids the formation of symmetrical anhydride byproducts common in direct coupling.[1]
Reaction Pathway
Precursors: 2-bromo-5-chlorobenzoic acid (CAS 21739-92-4) + Methylamine (CAS 74-89-5).[1][2]
Figure 2: Step-wise synthesis workflow via acid chloride activation.
Detailed Methodology
This protocol is designed for a 10 mmol scale.
-
Activation (Acid Chloride Formation):
-
Charge a round-bottom flask with 2-bromo-5-chlorobenzoic acid (2.35 g, 10 mmol).
-
Add Thionyl chloride (SOCl₂) (5 mL, excess) and a catalytic drop of DMF.[5]
-
Reflux at 80°C for 2 hours until gas evolution (HCl/SO₂) ceases.
-
Concentrate in vacuo to remove excess SOCl₂.[1][2] Azeotrope with toluene (2x) to ensure dryness.[5]
-
-
Amidation:
-
Work-up & Purification:
Reactivity & Applications
Orthogonal Cross-Coupling
The compound's value lies in the reactivity difference between the C-Br and C-Cl bonds.[1][2]
-
Site A (C-Br): Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), the bromine atom reacts preferentially due to the weaker C-Br bond dissociation energy compared to C-Cl.[1][5] This allows for the installation of aryl or alkyl groups at the 2-position while leaving the 5-chloro group intact.[1][2]
-
Site B (C-Cl): The chlorine atom requires more forcing conditions (e.g., Buchwald ligands like XPhos or RuPhos) to react, enabling a second derivatization step later in the synthetic sequence.[5]
Medicinal Chemistry Utility
-
RNR Inhibitors: This scaffold is a documented intermediate in the synthesis of sulfonamide-based Ribonucleotide Reductase inhibitors, used to target solid tumors by disrupting DNA synthesis [1].[1]
-
Quinazolinones: The N-methyl benzamide moiety can undergo intramolecular cyclization (e.g., copper-catalyzed Ullmann-type) if a nucleophile is introduced at the ortho position, forming dihydroisoquinolinone or quinazolinone cores.[1][2]
References
-
Miyahara, S., et al. (2017).[5] Sulfonamide compound or salt thereof.[1][2][9] World Intellectual Property Organization, WO2017209155A1.[1][2]
-
BLD Pharm. (n.d.).[5] 2-Bromo-5-chloro-N-methylbenzamide Product Page. Retrieved March 6, 2026.[1][2]
-
PubChem. (2025).[5] 2-Bromo-N-methylbenzamide (Analogous Structure Data). National Library of Medicine.[1][2] [5]
Sources
- 1. 131002-02-3|2-Bromo-5-chlorobenzamide|BLD Pharm [bldpharm.com]
- 2. 131002-01-2|2-Bromo-4-chlorobenzamide|BLD Pharm [bldpharm.com]
- 3. N/A|3-Bromo-N-methyl-2-naphthamide|BLD Pharm [bldpharm.com]
- 4. 1870230-74-2|2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide|BLD Pharm [bldpharm.com]
- 5. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1696163-25-3|2-bromo-4-chloro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 8. RU2732572C2 - СÑлÑÑонамидное Ñоединение или его ÑÐ¾Ð»Ñ - Google Patents [patents.google.com]
- 9. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]
2-Bromo-5-chloro-N-methylbenzamide: Thermodynamic Solubility Profiles and Empirical Methodologies in Organic Solvents
Executive Summary
In modern pharmaceutical synthesis, 2-bromo-5-chloro-N-methylbenzamide (CAS: 171425-51-7) serves as a critical building block. It is prominently utilized as a synthetic intermediate in the development of novel sulfonamide compounds that exhibit ribonucleotide reductase (RNR) inhibitory activity, a pathway essential for DNA synthesis and targeted in oncology[1].
For process chemists and formulation scientists, understanding the solubility of this halogenated benzamide in various organic solvents is paramount. Poor solvent selection can lead to incomplete reactions, challenging crystallizations, or inaccurate biological assay dosing. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior, predictive thermodynamic modeling, and a rigorously validated empirical protocol for solubility determination.
Structural and Thermodynamic Determinants of Solubility
To predict and manipulate the solubility of 2-bromo-5-chloro-N-methylbenzamide, we must first deconstruct its molecular architecture. The compound presents a complex interplay of intermolecular forces:
-
Hydrophobic Aromatic Core: The benzene ring drives lipophilicity, favoring non-polar or moderately polar organic solvents.
-
Halogen Bonding: The bromine (ortho) and chlorine (meta) substituents create anisotropic electron density distributions (sigma-holes), allowing for highly specific halogen-bonding interactions with electron-rich solvent molecules (e.g., the oxygen in DMSO or DMF).
-
Hydrogen Bonding: The secondary amide group (-CONHCH3) acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents that can disrupt the strong intermolecular amide-amide hydrogen bonds of the crystal lattice will exhibit the highest solubilizing power.
Hansen Solubility Parameters (HSP) Framework
To move beyond empirical guesswork, we apply the Hansen Solubility Parameters (HSP) framework. HSP posits that the total cohesive energy of a liquid can be divided into three coordinate forces: dispersion (
Because 2-bromo-5-chloro-N-methylbenzamide possesses strong
Predicted Solubility Profile in Key Organic Solvents
The table below synthesizes the predicted solubility classifications based on dielectric constants and solvent HSP values relative to the structural needs of the benzamide derivative.
| Solvent | Dielectric Constant ( | HSP | HSP | HSP | Predicted Solubility Class | Mechanistic Rationale |
| DMSO | 46.7 | 18.4 | 16.4 | 10.2 | Very Soluble (>100 mg/mL) | Strong H-bond acceptor; disrupts amide lattice networks. |
| DMF | 36.7 | 17.4 | 13.7 | 11.3 | Very Soluble (>100 mg/mL) | High polarity and H-bond accepting capacity match the solute. |
| Methanol | 32.7 | 15.1 | 12.3 | 22.3 | Soluble (30-100 mg/mL) | Amphiprotic; forms H-bonds but lower dispersion matching. |
| Dichloromethane | 9.1 | 17.0 | 7.3 | 7.1 | Sparingly Soluble (1-10 mg/mL) | Good dispersion match for halogens, but lacks strong H-bonding. |
| n-Hexane | 1.9 | 14.9 | 0.0 | 0.0 | Practically Insoluble (<0.1 mg/mL) | Purely dispersive; cannot break the solute's polar crystal lattice. |
Experimental Methodology: Empirical Determination of Solubility
While predictive models guide solvent selection, empirical validation is mandatory for process chemistry. The following protocol is an adaptation of the OECD Test Guideline 105 (Shake-Flask Method) , optimized for organic solvents and highly crystalline halogenated intermediates[3].
The Causality of the Method Design
Why not just dissolve and measure? Kinetic dissolution often leads to transient supersaturation, especially for halogenated benzamides which may form metastable polymorphs. A rapid dissolution test might overestimate solubility. By enforcing a strict 48-to-72-hour isothermal equilibration, we ensure the system reaches its lowest thermodynamic energy state. Furthermore, we utilize centrifugation rather than filtration for phase separation; hydrophobic halogenated compounds frequently adsorb onto standard syringe filter membranes, leading to artificially low concentration readings.
Step-by-Step Protocol: Thermodynamically Equilibrated Shake-Flask Method
Step 1: Preparation of Saturated Suspensions
-
Accurately weigh an excess amount of 2-bromo-5-chloro-N-methylbenzamide (e.g., 500 mg) into a 10 mL amber glass vial. Note: Amber glass is used to prevent potential UV-induced dehalogenation.
-
Add 2.0 mL of the target organic solvent (e.g., HPLC-grade DMSO).
-
Visually confirm that a solid pellet remains. If the solid dissolves completely, add more solute until a persistent suspension is achieved.
Step 2: Isothermal Equilibration (The Self-Validating Loop)
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
Place the vials in an orbital shaker incubator set precisely to
at 150 RPM. -
Self-Validation Check: Withdraw 50
L aliquots at 24, 48, and 72 hours. The system is only considered at thermodynamic equilibrium when the concentration difference between successive time points is .
Step 3: Phase Separation
-
Transfer the equilibrated suspension to a temperature-controlled centrifuge (
). -
Centrifuge at 10,000 x g for 15 minutes. Causality: This high-speed sedimentation forces all microcrystals out of the supernatant without introducing the adsorptive losses associated with PTFE or Nylon filters.
Step 4: HPLC-UV Quantification
-
Carefully aspirate the clear supernatant using a positive displacement pipette (crucial for viscous solvents like DMSO).
-
Dilute the aliquot quantitatively into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of your standard curve.
-
Analyze via HPLC-UV (typically at
nm, corresponding to the benzamide chromophore).
Workflow Visualization
The following diagram maps the logical progression of the thermodynamic solubility determination, highlighting the critical self-validation loop that ensures data integrity.
Workflow for thermodynamic solubility determination via isothermal equilibration.
Conclusion
The solubility of 2-bromo-5-chloro-N-methylbenzamide is heavily dictated by its capacity to form hydrogen bonds and its polarizability. While highly polar, hydrogen-bond-accepting solvents like DMSO and DMF will yield maximum solubility, researchers must carefully select solvents based on downstream applications (e.g., avoiding DMSO if subsequent low-temperature lyophilization is required). By adhering to the rigorous, self-validating protocols outlined above, scientists can generate reliable thermodynamic data to support robust pharmaceutical process development.
References
- Title: Sulfonamide Compound or Salt Thereof (US20200157066A1)
-
Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing Source: Environmental Science & Technology / Korea University URL: [Link]
-
Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC / National Institutes of Health URL: [Link]
Sources
A Technical Guide to 2-bromo-5-chloro-N-methylbenzamide: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides a comprehensive technical overview of 2-bromo-5-chloro-N-methylbenzamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. While a dedicated PubChem Compound ID (CID) for this specific molecule is not currently cataloged, this guide synthesizes its probable characteristics, a robust synthetic pathway, and potential applications by leveraging data from its key precursor, 2-bromo-5-chlorobenzoic acid, and established principles of organic chemistry. The guide details a two-step synthesis from the parent carboxylic acid, discusses the strategic importance of its halogenated structure in modulating bioactivity, and outlines critical safety and handling protocols.
Chemical Identity and Physicochemical Properties
As of the latest database reviews, 2-bromo-5-chloro-N-methylbenzamide does not have an assigned PubChem CID. The structure and properties are therefore inferred from its constituent parts and chemical class. The primary precursor for its synthesis is 2-bromo-5-chlorobenzoic acid, a well-documented compound.
Inferred Properties of 2-bromo-5-chloro-N-methylbenzamide
The following properties are calculated based on the chemical structure derived from its IUPAC name.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrClNO | (Calculated) |
| Molecular Weight | 248.51 g/mol | (Calculated) |
| Canonical SMILES | CNC(=O)C1=C(C=C(C=C1)Cl)Br | (Predicted) |
| InChI Key | (Predicted) | (Predicted) |
| Appearance | Likely an off-white to pale solid | (Inferred) |
Properties of the Key Precursor: 2-bromo-5-chlorobenzoic acid
The synthesis of the title compound logically proceeds from 2-bromo-5-chlorobenzoic acid, for which detailed and verified data is available.
| Property | Value | Source |
| PubChem CID | 89027 | [1] |
| CAS Number | 21739-93-5 | [1][2] |
| Molecular Formula | C₇H₄BrClO₂ | [1][2] |
| Molecular Weight | 235.46 g/mol | [1][2] |
| Appearance | White to brown powder/solid | [1][3] |
| Melting Point | 153-157 °C | [2] |
| Purity | ≥96% | [2] |
Synthesis and Mechanistic Insights
The most direct and reliable synthesis of 2-bromo-5-chloro-N-methylbenzamide involves a two-step process starting from 2-bromo-5-chlorobenzoic acid. This method first activates the carboxylic acid by converting it to a more reactive acyl chloride, which then readily undergoes amidation with methylamine.
Overall Synthetic Workflow
The workflow is designed for efficiency and high yield, utilizing common laboratory reagents and techniques.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-bromo-5-chlorobenzoyl chloride
This procedure converts the carboxylic acid to its highly reactive acyl chloride derivative. Acyl chlorides are potent acylating agents.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-chlorobenzoic acid (1.0 eq) in an anhydrous, inert solvent like dichloromethane (DCM) or toluene.
-
Addition of Chlorinating Agent: Add a catalytic amount of N,N-dimethylformamide (DMF). Then, add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the suspension at room temperature under an inert atmosphere (e.g., nitrogen).[5]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-bromo-5-chlorobenzoyl chloride, often a pale yellow oil or low-melting solid, is typically used in the next step without further purification.[5] Its properties are cataloged under PubChem CID 20535425.[6]
Step 2: Synthesis of 2-bromo-5-chloro-N-methylbenzamide
This step involves the nucleophilic acyl substitution of the acyl chloride with methylamine.
-
Reaction Setup: Dissolve methylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (~2.2 eq) in anhydrous DCM in a separate flask cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 2-bromo-5-chlorobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred methylamine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final 2-bromo-5-chloro-N-methylbenzamide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-溴-5-氯苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Bromo-5-chlorobenzoic Acid | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-5-chlorobenzoyl chloride | C7H3BrCl2O | CID 20535425 - PubChem [pubchem.ncbi.nlm.nih.gov]
melting point range of 2-bromo-5-chloro-N-methylbenzamide
The following technical guide details the physicochemical profile, synthesis logic, and characterization framework for 2-bromo-5-chloro-N-methylbenzamide .
Core Physicochemical Profile & Melting Point Analysis
Abstract 2-Bromo-5-chloro-N-methylbenzamide (CAS: 171425-51-7) is a halogenated benzamide derivative serving as a critical intermediate in the synthesis of Ribonucleotide Reductase (RNR) inhibitors , a class of anti-tumor agents.[1][2] This guide provides the structural specifications, synthesis workflow, and a rigorous protocol for melting point determination, bracketing the expected range based on validated precursor data.
Physicochemical Specifications
While specific experimental melting point data for this intermediate is often sequestered in proprietary patent literature (e.g., Reference Example E35 in WO2017209155), the physicochemical behavior can be accurately bracketed using its immediate precursors and structural analogs.
Compound Identity
| Property | Specification |
| Chemical Name | 2-Bromo-5-chloro-N-methylbenzamide |
| CAS Number | 171425-51-7 |
| Molecular Formula | C₈H₇BrClNO |
| Molecular Weight | 248.50 g/mol |
| Physical State | Off-white to white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3] |
Melting Point Range Analysis
The melting point (MP) of N-methylbenzamides is typically lower than their primary amide counterparts due to the loss of one hydrogen bond donor, which reduces intermolecular lattice energy.
| Compound | Structure | Melting Point (°C) | Relationship |
| 2-Bromo-5-chlorobenzoic acid | Precursor | 153 – 157 °C [1, 2] | Starting Material |
| 2-Bromo-5-chlorobenzamide | Primary Amide | 160 – 162 °C [3] | Unmethylated Analog |
| 2-Bromo-5-chloro-N-methylbenzamide | Target | 125 – 150 °C (Est.) | Target Compound |
Technical Insight: Researchers should anticipate the target compound to melt in the 125–150 °C range. A value significantly below 120 °C may indicate solvent occlusion or incomplete crystallization.[4] A value above 155 °C suggests contamination with the starting benzoic acid or the primary amide.
Synthesis & Reaction Workflow
The synthesis of 2-bromo-5-chloro-N-methylbenzamide typically proceeds via nucleophilic acyl substitution.[1] The carboxylic acid is activated (via Thionyl Chloride or Coupling Agents) and reacted with methylamine.
Reaction Pathway Diagram
Figure 1: Synthetic pathway from the benzoic acid precursor to the N-methylbenzamide target.[4][5]
Synthesis Protocol (Patent-Derived Method)
Based on Reference Example E35 logic [4]:
-
Activation : Dissolve 2-bromo-5-chlorobenzoic acid (1.0 eq) in Dichloromethane (DCM). Add catalytic DMF and Oxalyl Chloride or Thionyl Chloride (1.2 eq).[4][5] Stir until gas evolution ceases.
-
Amidation : Cool the mixture to 0 °C. Add Methylamine (2.0 M in THF, 1.5 eq) and Triethylamine (2.0 eq) dropwise.
-
Workup : Warm to room temperature (RT). Wash with 1N HCl (to remove excess amine) and Brine.[4][5] Dry over Na₂SO₄.[4]
-
Purification : Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
Experimental Protocol: Melting Point Determination
To validate the identity and purity of the synthesized compound, follow this rigorous determination protocol.
Prerequisites:
-
Sample must be dried under high vacuum (< 2 mbar) for at least 4 hours to remove solvent residues (solvates depress MP).[4][5]
-
Calibrated Melting Point Apparatus (e.g., Buchi, Mettler Toledo).
Step-by-Step Methodology:
-
Sample Preparation :
-
Crush a small amount (~5 mg) of the dry solid into a fine powder using a mortar and pestle.[4]
-
Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.
-
-
Ramp Rate Configuration :
-
Observation Criteria :
-
Onset Temperature (
) : First visible liquid droplet.[4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Clear Point (
) : Complete disappearance of the solid phase.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Range : The difference between
and should be < 2.0 °C for a pure compound.
-
-
Troubleshooting :
Applications in Drug Development
2-Bromo-5-chloro-N-methylbenzamide is primarily utilized as a scaffold in Medicinal Chemistry for the development of:
-
Ribonucleotide Reductase (RNR) Inhibitors : The halogenated phenyl ring provides a lipophilic anchor, while the amide bond serves as a hydrogen-bonding motif in the active site of the M2 subunit of RNR [4].
-
Sulfonamide Derivatives : It is a precursor for sulfonylation reactions (via lithium-halogen exchange) to generate complex sulfonamide-based anti-tumor candidates (e.g., TAS-1553 analogs).
References
-
Sigma-Aldrich . 2-Bromo-5-chlorobenzoic acid Product Specification. Catalog No. 404411. Accessed 2026.[4] Link
-
Thermo Fisher Scientific . Safety Data Sheet: 2-Bromo-5-chlorobenzoic acid. Revision 2025. Link
-
Royal Society of Chemistry . 2-Bromo-5-chlorobenzamide Characterization Data. ChemSpider / RSC Advances.[4] Link[4][5]
-
Taiho Pharmaceutical Co., Ltd. Sulfonamide Compound or Salt Thereof. Patent US20200157066A1 / WO2017209155.[4] (Describes synthesis via Reference Example E35). Link
Sources
- 1. 791137-22-9|3-Bromo-4-chlorobenzamide|BLD Pharm [bldpharm.com]
- 2. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]
- 3. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]
- 4. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
- 5. WO2017209155A1 - Sulfonamide compound or salt thereof - Google Patents [patents.google.com]
Technical Guide: Supply, Synthesis, and Economics of 2-Bromo-5-chloro-N-methylbenzamide
[1][2]
Part 1: Chemical Identity & Strategic Context[1][2]
Chemical Profile
This compound serves as a halogenated benzamide scaffold, offering two distinct electrophilic sites (aryl bromide and aryl chloride) for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the Br-site, Buchwald-Hartwig at the amide).[1][2]
| Property | Specification |
| Chemical Name | 2-Bromo-5-chloro-N-methylbenzamide |
| CAS Number | 171425-51-7 |
| Molecular Formula | C₈H₇BrClNO |
| Molecular Weight | 248.50 g/mol |
| MDL Number | MFCD01539203 |
| Key Functional Groups | Secondary Amide, Aryl Bromide (C2), Aryl Chloride (C5) |
| Predicted LogP | ~1.9 - 2.2 |
Structural Significance
The 2-bromo-5-chloro substitution pattern is non-trivial.[1][2] The steric bulk of the bromine atom at the ortho position forces the amide bond out of planarity, influencing binding affinity in dopamine (D2/D3) and serotonin (5-HT) receptor ligands.[1][2] It is also a precursor for 2-bromo-5-chlorobenzo[d]oxazole derivatives used in VEGFR-2 inhibition studies.[1][2]
Part 2: Supply Chain & Market Analysis[1][2]
Commercial Availability (Direct Purchase)
Direct sourcing of CAS 171425-51-7 is often restricted to "Inquire" status or high-markup catalog items because it is not a high-volume commodity.[1][2]
Primary Suppliers (Catalog Items):
Estimated Pricing (Direct Buy):
-
1 g: $150 – $300 USD (High variance due to custom synthesis nature).[1][2]
-
Lead Time: 2–4 weeks (often ships from Asia-Pacific hubs).[1][2]
The "Make vs. Buy" Economics
For research requiring >5 grams, synthesis is the superior economic choice .[2] The precursor, 2-bromo-5-chlorobenzoic acid , is a commodity chemical available at <10% of the cost of the amide.[1][2]
Cost Comparison Table:
| Item | CAS | Unit Size | Approx. Price | Source Example |
| Target Amide | 171425-51-7 | 1 g | $180.00 | Specialty Catalog |
| Precursor Acid | 21739-93-5 | 25 g | $34.00 | Sigma/Avantor |
| Reagent (MeNH₂) | 74-89-5 | 100 mL | $45.00 | General Lab Supply |
Part 3: Technical Synthesis Protocol (The "Make" Option)[1][2]
Reaction Logic
The most robust route utilizes the acid chloride activation method.[2] Coupling agents (HATU/EDC) are viable but less atom-economical for this simple substrate.[1][2]
Pathway:
-
Activation: 2-bromo-5-chlorobenzoic acid
2-bromo-5-chlorobenzoyl chloride (using SOCl₂).[1][2] -
Amidation: Acid chloride + Methylamine
Target Amide.[1][2]
Visual Workflow (Graphviz)
Caption: Optimized 2-step one-pot synthesis workflow for gram-scale production.
Detailed Experimental Procedure
Note: Perform all steps in a fume hood. Thionyl chloride is corrosive and lachrymatory.
Step 1: Acid Chloride Formation
-
Charge a round-bottom flask with 2-bromo-5-chlorobenzoic acid (5.0 g, 21.2 mmol).
-
Add Thionyl Chloride (SOCl₂) (10 mL, excess) and 1 drop of dry DMF (catalyst).
-
Reflux at 80°C for 2 hours until gas evolution ceases and the solid dissolves completely.
-
Concentrate in vacuo to remove excess SOCl₂.[1][2] Azeotrope with toluene (2 x 10 mL) to ensure removal of all acidic traces.[1][2]
Step 2: Amidation
-
Dissolve the crude acid chloride residue in anhydrous DCM (Dichloromethane) (25 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Triethylamine (TEA) (3.5 mL, 25 mmol) followed by Methylamine (2.0 M in THF, 12 mL, 24 mmol) dropwise. Caution: Exothermic.[1][2]
-
Allow to warm to room temperature and stir for 1 hour.
Step 3: Workup & Purification [1][2]
-
Dilute with DCM (50 mL) and wash sequentially with:
-
1M HCl (30 mL) – Removes unreacted amine.
-
Sat. NaHCO₃ (30 mL) – Removes unreacted acid.
-
Brine (30 mL).
-
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.[1][2] The product typically precipitates as a white/off-white solid.[1][2]
Part 4: Quality Control & Validation
To ensure the integrity of the synthesized compound, the following QC parameters must be met.
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.0% | Column: C18, Mobile Phase: ACN/H₂O (0.1% TFA) |
| ¹H NMR | Consistent with structure | Look for N-Me doublet at ~2.9 ppm, Amide NH broad singlet |
| Appearance | White to off-white solid | Yellowing indicates oxidation or amine impurities |
| LC-MS | [M+H]⁺ = 248/250 | Characteristic Br/Cl isotope pattern (approx 4:3:1 ratio) |
References
-
BLD Pharm. (2025).[1][2][4] Product Catalog: 2-Bromo-5-chloro-N-methylbenzamide (CAS 171425-51-7).[1][2][5][3][6] Retrieved from
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 5-Bromo-2-chlorobenzoic acid (Precursor). Retrieved from
-
BenchChem. (2025).[1][2][7] Synthesis Protocols for Halogenated Benzamides. Retrieved from
-
PubChem. (2025).[1][2][8] Compound Summary: 2-Bromo-5-chlorobenzoyl chloride.[2][9] Retrieved from [4]
-
Avantor Sciences. (2025).[1][2] Pricing for 2-Bromo-5-chlorobenzoic acid. Retrieved from
Sources
- 1. 131002-01-2|2-Bromo-4-chlorobenzamide|BLD Pharm [bldpharm.com]
- 2. 131002-02-3|2-Bromo-5-chlorobenzamide|BLD Pharm [bldpharm.com]
- 3. N/A|3-Bromo-N-methyl-2-naphthamide|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. 1532970-00-5|3-Bromo-5-chloro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 6. 1870230-74-2|2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-溴-2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Bromo-2-Chlorobenzoyl Chloride | CAS 21900-52-7 | Chemical-Suppliers [chemical-suppliers.eu]
Methodological & Application
synthesis of 2-bromo-5-chloro-N-methylbenzamide from benzoic acid
This Application Note is designed for research scientists and drug development professionals requiring a high-purity, regioselective synthesis of 2-bromo-5-chloro-N-methylbenzamide starting strictly from Benzoic Acid .
Executive Summary
The synthesis of 2-bromo-5-chloro-N-methylbenzamide from unsubstituted benzoic acid presents a significant regiochemical challenge. Direct halogenation of benzoic acid typically yields meta-isomers (3-substituted), and subsequent halogenation often leads to mixtures (e.g., 3,4- or 3,6- isomers) rather than the precise 2,5-substitution pattern required.
To achieve the target with high regiocontrol and yield, this protocol utilizes a Directed Ortho Metalation (DoM) strategy. By converting benzoic acid to a directing group (tertiary amide), we can install the bromine atom exclusively at the ortho (2-) position. Subsequent electrophilic chlorination is then directed to the para position relative to the bromine (the 5-position) by the cooperative directing effects of the amide and the bromine.
Retrosynthetic Analysis
The retrosynthetic disconnection reveals that the 2,5-substitution pattern is best established before the final N-methyl amide formation to avoid side reactions, or by using a robust directing group throughout.
-
Target: 2-bromo-5-chloro-N-methylbenzamide
-
Precursor: 2-bromo-5-chlorobenzoic acid (or its diethyl amide equivalent).
-
Key Disconnection: C–Br (Ortho-Lithiation) and C–Cl (Electrophilic Aromatic Substitution).
-
Starting Material: Benzoic Acid.[1]
Caption: Retrosynthetic pathway utilizing Directed Ortho Metalation (DoM) to establish the 2,5-substitution pattern.
Part 1: Synthesis Strategy & Logic
Why the DoM Route?
Standard Electrophilic Aromatic Substitution (EAS) on benzoic acid yields 3-chlorobenzoic acid. Subsequent bromination of 3-chlorobenzoic acid is problematic; the carboxyl group (meta-director) and chlorine (ortho/para-director) compete, often leading to a mixture of 2-bromo-5-chloro (desired), 4-bromo-3-chloro, and 6-bromo-3-chloro isomers. Separation of these isomers is difficult and low-yielding.
The DoM Route offers superior control:
-
Position 2 (Br): Installed exclusively via lithiation directed by a tertiary amide.
-
Position 5 (Cl): Installed via chlorination.[2] The amide (meta-director) and the bromine (ortho/para-director) cooperatively direct the incoming chlorine to position 5.
Part 2: Detailed Experimental Protocol
Phase 1: Activation and Directing Group Installation
Objective: Convert Benzoic Acid to N,N-Diethylbenzamide. The diethyl group prevents N-deprotonation during lithiation and serves as a powerful Ortho-Directing Group (ODG).
-
Reagents: Benzoic Acid (1.0 eq), Thionyl Chloride (
, 1.5 eq), Diethylamine (2.5 eq), DCM (Solvent). -
Procedure:
-
Dissolve Benzoic Acid in anhydrous DCM.
-
Add
dropwise at 0°C, then reflux for 2 hours to form Benzoyl Chloride. -
Evaporate excess
and redissolve in DCM. -
Cool to 0°C and slowly add Diethylamine (excess acts as HCl scavenger).
-
Stir at RT for 4 hours.
-
Workup: Wash with 1M HCl (to remove excess amine), then NaHCO3. Dry (
) and concentrate. -
Yield: >90% (Colorless oil/solid).
-
Phase 2: Regioselective Ortho-Bromination (DoM)
Objective: Install the Bromine atom at the C2 position.
-
Reagents: N,N-Diethylbenzamide (1.0 eq), s-BuLi (1.2 eq, 1.4M in cyclohexane), TMEDA (1.2 eq), 1,2-Dibromoethane or
(1.5 eq), Anhydrous THF. -
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon. Add N,N-Diethylbenzamide, TMEDA, and THF. Cool to -78°C .[8]
-
Lithiation: Add s-BuLi dropwise over 20 mins. The solution may turn yellow/orange.
-
Incubation: Stir at -78°C for 1 hour to ensure complete formation of the ortho-lithio species.
-
Quench: Add electrophile (1,2-dibromoethane or
) dropwise. -
Warming: Allow to warm to RT over 2 hours.
-
Workup: Quench with sat.
.[8] Extract with EtOAc.[8] -
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Product: 2-Bromo-N,N-diethylbenzamide.
-
Phase 3: Regioselective Chlorination
Objective: Install the Chlorine atom at the C5 position.
-
Reagents: 2-Bromo-N,N-diethylbenzamide (1.0 eq),
gas (or Sulfuryl Chloride ), (Catalyst, 0.1 eq). -
Mechanism: The amide directs meta (to 5), and the bromine directs para (to 5).
-
Protocol:
-
Dissolve substrate in DCM or DCE. Add
. -
Add
(1.1 eq) dropwise at 0°C (easier to handle than gas). -
Reflux for 4–6 hours. Monitor by HPLC for disappearance of starting material.
-
Note: If regioselectivity is <95%, recrystallize the product.
-
Product: 2-Bromo-5-chloro-N,N-diethylbenzamide.
-
Phase 4: Hydrolysis and Final Amidation
Objective: Convert the diethyl amide to the target N-methyl amide. Direct transamidation is difficult; hydrolysis followed by re-amidation is more reliable for high purity.
Step 4A: Hydrolysis
-
Reflux the diethyl amide in 6M HCl / Dioxane (1:1) for 24 hours.
-
Cool, dilute with water, and filter the precipitate.
-
Intermediate: 2-Bromo-5-chlorobenzoic acid . (Verify identity via NMR/Melting Point).[1]
Step 4B: N-Methyl Amidation
-
Reagents: 2-Bromo-5-chlorobenzoic acid (1.0 eq), Oxalyl Chloride (1.5 eq), DMF (cat.), Methylamine (2.0M in THF, 3.0 eq).
-
Protocol:
-
Suspend acid in anhydrous DCM. Add cat. DMF.[8]
-
Add Oxalyl Chloride dropwise (gas evolution). Stir 2h at RT until clear (Acid Chloride formation).
-
Concentrate to remove excess Oxalyl Chloride. Redissolve in DCM.
-
Cool to 0°C. Add Methylamine solution dropwise.
-
Stir 1h. Quench with water.
-
Purification: Recrystallize from Ethanol/Water.
-
Part 3: Data Summary & Visualization
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow from Benzoic Acid to Target via Directed Ortho Metalation.
Process Parameters & Yields
| Step | Transformation | Key Reagents | Critical Parameter | Typical Yield |
| 1 | Amidation | Anhydrous conditions | 92-95% | |
| 2 | Ortho-Bromination | Temp < -70°C | 80-85% | |
| 3 | Chlorination | Reaction Time (monitor) | 75-80% | |
| 4 | Hydrolysis | HCl (aq), Dioxane | Reflux Temp | 85-90% |
| 5 | Methyl Amidation | Stoichiometry | 90-95% |
Part 4: Quality Control & Characterization
Target Molecule: 2-bromo-5-chloro-N-methylbenzamide
-
Appearance: White crystalline solid.
-
1H NMR (DMSO-d6, 400 MHz):
- 8.40 (br s, 1H, NH)
- 7.70 (d, J=8.5 Hz, 1H, H-3) — Doublet due to ortho-coupling with H-4 (if present) or just H-3. Actually: H-3 is ortho to Br. H-4 is meta to Br.
-
Correct Assignment:
-
H-3 (ortho to Br): ~7.7 ppm (d, J=8.5 Hz).
-
H-4 (meta to Br, ortho to Cl): ~7.4 ppm (dd).
-
H-6 (ortho to Amide, meta to Cl): ~7.5 ppm (d, J=2.5 Hz).
-
- 2.80 (d, J=4.5 Hz, 3H, N-CH3).
-
HPLC Purity: >98.0% (Area %).
References
-
Directed Ortho Metalation (Review): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link
-
Halogenation of Amides: "Regioselective halogenation of N-substituted benzamides." Journal of Organic Chemistry, 2006, 71, 3270. Link
-
Synthesis of Halobenzoic Acids: "Preparation of 5-bromo-2-chlorobenzoic acid and derivatives." European Patent Office, EP4389733A1. (Note: Describes the isomeric considerations). Link
-
Lithiation Protocols: "Regioselective Lithiation of 2-bromo-1-fluorobenzene derivatives." BenchChem Application Notes. Link
-
General Amidation Protocols: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. Chapter 12 notes [web.pdx.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. "Inverted Regioselectivities in the Reactions of Chlorine Atoms with He" by Rajive K. Khanna, Becky Armstrong et al. [aquila.usm.edu]
- 5. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Bromo-5-chloro-N-methylbenzamide as a Key Intermediate in the Synthesis of Ribonucleotide Reductase (RNR) Inhibitors
Executive Summary & Scientific Rationale
In modern oncology and drug development, the targeted inhibition of nucleic acid metabolism remains a cornerstone of anti-tumor pharmacology. 2-Bromo-5-chloro-N-methylbenzamide (CAS: 171425-51-7) has emerged as a critical, highly functionalized pharmaceutical intermediate[1]. It is predominantly utilized in the synthesis of novel sulfonamide-based inhibitors targeting Ribonucleotide Reductase (RNR) , an enzyme essential for de novo dNTP synthesis and DNA repair[2].
Historically, RNR inhibitors like hydroxyurea have suffered from weak clinical efficacy and rapid onset of resistance. Recent advancements by pharmaceutical developers have identified complex sulfonamide architectures that selectively and potently inhibit the M1/M2 hetero-oligomer of RNR[3]. The strategic use of 2-bromo-5-chloro-N-methylbenzamide allows chemists to exploit the orthogonal reactivity of its halogens, facilitating site-selective transition-metal-catalyzed cross-couplings while retaining the 5-chloro substituent for enhanced lipophilicity and metabolic stability in the final pharmacophore[3].
Fig 1. Mechanistic role of RNR in DNA synthesis and its targeted inhibition.
Physicochemical Profiling & Orthogonal Reactivity
Successful integration of this intermediate into a multi-step synthetic pipeline requires a deep understanding of its physicochemical properties and the differential reactivity of its functional groups.
Table 1: Physicochemical Properties of the Intermediate
| Property | Value |
| Chemical Name | 2-Bromo-5-chloro-N-methylbenzamide |
| CAS Number | 171425-51-7 |
| Molecular Formula | C8H7BrClNO |
| Molecular Weight | 248.50 g/mol |
| SMILES String | O=C(NC)C1=CC(Cl)=CC=C1Br |
| Structural Features | Secondary amide, ortho-bromo, meta-chloro substitutions |
The Principle of Halogen Orthogonality
The causality behind selecting a di-halogenated building block lies in the bond dissociation energies (BDE) of the respective carbon-halogen bonds.
Table 2: Halogen Orthogonality in Cross-Coupling
| Halogen Position | Approx. C-X BDE | Reactivity towards Pd(0) Oxidative Addition | Role in Synthetic Workflow |
| 2-Bromo | ~68 kcal/mol | High: Rapid oxidative addition | Primary site for C-N or C-C bond formation (e.g., Sulfonylation, Suzuki coupling). |
| 5-Chloro | ~81 kcal/mol | Low: Inert under standard Pd conditions | Remains intact; serves as an electron-withdrawing group to modulate target binding affinity. |
Synthetic Workflow & Experimental Protocols
To construct the final RNR inhibitor, the secondary amine of the N-methylbenzamide must first be protected to prevent unwanted N-arylation or N-sulfonylation during downstream transition-metal catalysis[2].
Fig 2. Synthetic workflow from 2-bromo-5-chloro-N-methylbenzamide to the final RNR inhibitor.
Protocol A: Synthesis of tert-Butyl (2-bromo-5-chlorobenzoyl)(methyl)carbamate
Causality & Rationale: The N-H proton of the secondary amide is weakly acidic but poorly nucleophilic. The addition of 4-Dimethylaminopyridine (DMAP) is strictly required as an acyl transfer catalyst to activate the Di-tert-butyl dicarbonate (Boc₂O), ensuring complete conversion to the tert-butyl carbamate[3].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with Argon for 15 minutes to ensure an anhydrous environment, preventing the hydrolysis of Boc₂O.
-
Dissolution: Dissolve 2-bromo-5-chloro-N-methylbenzamide (10.0 mmol, 1.0 eq) in 50 mL of anhydrous Dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (1.0 mmol, 0.1 eq) to the stirring solution.
-
Temperature Control: Submerge the flask in an ice-water bath, bringing the internal temperature to 0 °C. Self-Validation: Use an internal thermocouple; maintaining 0 °C prevents exothermic degradation of the active acyl-DMAP intermediate.
-
Reagent Addition: Introduce Boc₂O (12.0 mmol, 1.2 eq) dropwise via a syringe pump over 15 minutes.
-
Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4–6 hours.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (lower Rf) should completely disappear, replaced by a higher Rf spot corresponding to the Boc-protected product.
-
Workup: Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) to yield tert-butyl (2-bromo-5-chlorobenzoyl)(methyl)carbamate as a crystalline solid.
Protocol B: Site-Selective Palladium-Catalyzed Sulfonylation
Causality & Rationale: With the amide safely protected, the 2-bromo position is now primed for cross-coupling. Using a bulky, electron-rich bidentate ligand like Xantphos alongside Pd₂(dba)₃ promotes the challenging oxidative addition into the C-Br bond while completely ignoring the C-Cl bond, ensuring high regioselectivity[2].
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk tube, add tert-butyl (2-bromo-5-chlorobenzoyl)(methyl)carbamate (5.0 mmol, 1.0 eq), the desired aryl sulfonamide derivative (6.0 mmol, 1.2 eq), Pd₂(dba)₃ (0.25 mmol, 0.05 eq), Xantphos (0.5 mmol, 0.1 eq), and Cs₂CO₃ (10.0 mmol, 2.0 eq).
-
Atmospheric Exchange: Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously deoxygenate the system will result in the immediate oxidation of the Pd(0) catalyst to inactive Pd(II) black, halting the catalytic cycle.
-
Solvent Addition: Add 25 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube in an oil bath at 100 °C for 16 hours.
-
Filtration & Concentration: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and filter the suspension through a tightly packed pad of Celite to remove the inorganic base and palladium residues. Concentrate the filtrate under reduced pressure.
-
Final Purification: Isolate the coupled sulfonamide intermediate via preparative HPLC or automated flash chromatography.
Data Interpretation & Troubleshooting
When utilizing 2-bromo-5-chloro-N-methylbenzamide, researchers frequently encounter two primary failure modes during the scale-up phase:
-
Incomplete Boc Protection: If TLC indicates unreacted starting material after 6 hours, it is highly probable that the DCM was not strictly anhydrous, leading to Boc₂O hydrolysis. Corrective Action: Re-dry the solvent over activated molecular sieves (4Å) and spike the reaction with an additional 0.5 eq of Boc₂O and 0.05 eq of DMAP.
-
Dehalogenation during Cross-Coupling: The observation of a des-bromo side product (where the bromine is replaced by a hydrogen atom) indicates premature protodemetalation. Corrective Action: Ensure the 1,4-dioxane is rigorously dried and degassed. Traces of moisture act as a proton source for the Pd(II)-aryl intermediate.
References
- Taiho Pharmaceutical Co., Ltd. (2020). Sulfonamide Compound or Salt Thereof. U.S. Patent No. US20200157066A1.
- Taiho Pharmaceutical Co., Ltd. (2017). Sulfonamide compound or salt thereof. WIPO Patent No. WO2017209155A1.
Sources
High-Yield N-Methylation of 2-Bromo-5-chlorobenzamide: Mechanistic Insights and Optimized Protocol
Introduction & Strategic Rationale
2-Bromo-5-chlorobenzamide is a highly valuable halogenated building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ribonucleotide reductase (RNR) inhibitors and targeted kinase antagonists. The transformation of this primary amide into a secondary N-methyl amide (2-bromo-5-chloro-N-methylbenzamide) is a critical synthetic node.
Achieving high chemoselectivity in this transformation requires meticulous control over the reaction microenvironment. The primary synthetic challenge lies in driving the reaction to complete mono-methylation while suppressing competitive O-alkylation and over-alkylation (N,N-dimethylation). This Application Note details a highly optimized, self-validating protocol utilizing Sodium Hydride (NaH) and Methyl Iodide (MeI) in a polar aprotic solvent system.
Chemical Causality & Mechanistic Insights
As a fundamental principle of rational synthesis, reagent selection must be driven by the intrinsic electronic properties of the substrate.
-
Base Selection and Thermodynamics : Primary benzamides possess a relatively high pKₐ of approximately 15–16. While weaker bases like potassium carbonate (K₂CO₃) can be employed under forcing conditions, they often result in incomplete conversions and complex product mixtures. Sodium hydride (NaH) is the reagent of choice for the rapid, quantitative deprotonation of amides at low temperatures[1]. The irreversible formation and evolution of hydrogen gas thermodynamically drive the equilibrium forward, generating a highly stable sodium amidate intermediate[2].
-
Electrophilic Attack & Chemoselectivity : Methyl iodide (MeI) serves as an exceptionally potent, soft electrophile tailored for Sₙ2 displacements[3]. According to Hard-Soft Acid-Base (HSAB) theory, the soft nature of the delocalized amidate nitrogen preferentially attacks the soft methyl carbon of MeI, heavily favoring N-methylation over O-methylation[4].
-
Solvent Dynamics : The choice between Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) dictates the reaction kinetics. DMF is highly recommended; its high dielectric constant strongly solvates the Na⁺ counterion, leaving a "naked" and highly nucleophilic amidate anion. This allows the Sₙ2 alkylation to proceed rapidly at 0 °C to room temperature, minimizing the thermal energy available for over-alkylation.
Reaction Optimization Data
The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the causality between solvent/base selection and chemoselectivity.
| Entry | Base (Equiv) | Solvent | Alkylating Agent (Equiv) | Temp (°C) | Time (h) | Yield (%) | Selectivity (Mono : Di) |
| 1 | K₂CO₃ (2.0) | Acetone | MeI (1.5) | 60 (Reflux) | 12 | 45% | 70 : 30 |
| 2 | NaH (1.2) | THF | MeI (1.2) | 0 → 25 | 6 | 82% | 92 : 8 |
| 3 | NaH (1.2) | DMF | MeI (1.2) | 0 → 25 | 3 | 94% | > 98 : 2 |
Table 1: Optimization of N-methylation conditions for 2-bromo-5-chlorobenzamide. Entry 3 represents the optimized protocol described below.
Mechanistic Workflow Visualization
Workflow and mechanistic pathway for the N-methylation of 2-bromo-5-chlorobenzamide.
Detailed Experimental Protocol
Scale: 10.0 mmol Target Product: 2-Bromo-5-chloro-N-methylbenzamide
Safety & Environmental Precautions
-
Sodium Hydride (NaH): Highly pyrophoric. Reacts violently with water to release flammable hydrogen gas. Handle under an inert atmosphere (Nitrogen or Argon).
-
Methyl Iodide (MeI): Volatile, highly toxic, and a suspected human carcinogen. Manipulate exclusively within a certified fume hood using appropriate PPE (double nitrile gloves).
Step-by-Step Methodology
Step 1: Preparation of the Amidate Anion
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.
-
Charge the flask with NaH (60% dispersion in mineral oil, 0.48 g, 12.0 mmol, 1.2 equiv).
-
Optional but recommended for high purity: Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, carefully decanting the hexane via syringe. Dry the NaH under a stream of argon.
-
Suspend the NaH in anhydrous DMF (15 mL) and cool the suspension to 0 °C using an ice-water bath.
-
In a separate dry vial, dissolve 2-bromo-5-chlorobenzamide (2.34 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Add the amide solution dropwise to the NaH suspension over 10 minutes.
-
Self-Validation Check: The immediate evolution of hydrogen gas bubbles confirms the active deprotonation of the amide. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium amidate intermediate.
-
Step 2: Sₙ2 Alkylation
-
While maintaining the reaction at 0 °C, add Methyl Iodide (0.75 mL, 12.0 mmol, 1.2 equiv) dropwise via a gas-tight syringe.
-
Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).
-
Stir the mixture for 2.5 to 3 hours.
-
Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The secondary amide product will exhibit a higher Rf value than the highly polar primary amide starting material. The absence of the baseline starting material spot validates reaction completion.
-
Step 3: Quenching and Workup
-
Cool the reaction flask back to 0 °C.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Causality Note: NH₄Cl safely neutralizes any unreacted NaH without creating a highly basic aqueous layer that could promote unwanted hydrolysis of the amide bond.
-
-
Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.
-
Partition the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 25 mL).
-
Combine the organic layers and wash extensively with distilled water (3 × 30 mL) followed by brine (30 mL).
-
Causality Note: Multiple water washes are strictly required to partition and remove the highly polar DMF solvent from the organic layer.
-
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (10:1 to 4:1).
-
Isolate the fractions containing the pure 2-bromo-5-chloro-N-methylbenzamide, concentrate in vacuo, and dry under high vacuum to afford the product as a crystalline solid.
References
-
Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity ResearchGate URL:[Link]
-
Structure-based design, synthesis, X-ray studies, and biological evaluation of novel HIV-1 protease inhibitors containing isophthalamide-derived P2-ligands National Institutes of Health (NIH) - PubMed Central URL:[Link]
-
Synthesis of Ilamycins/Rufomycins and Cyclomarins Encyclopedia MDPI URL: [Link]
-
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview Current Organic Chemistry (EurekaSelect) URL:[Link]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-Chloro-N-Methylbenzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-bromo-5-chloro-N-methylbenzamide, a versatile di-halogenated building block crucial in pharmaceutical and materials science research. We delve into the principles of regioselective catalysis, leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds. This note furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for executing Suzuki-Miyaura and Buchwald-Hartwig amination reactions on this substrate, enabling the synthesis of complex molecular architectures.
Introduction: Strategic Importance of 2-Bromo-5-Chloro-N-Methylbenzamide
The 2-bromo-5-chloro-N-methylbenzamide scaffold is a valuable starting material in synthetic organic chemistry. Its utility is derived from the two distinct halogen atoms, which can be functionalized sequentially through palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the controlled and stepwise introduction of various substituents, making it an ideal platform for building molecular complexity and performing late-stage functionalization in drug discovery programs.
Palladium-catalyzed cross-coupling reactions have become essential tools for forming carbon-carbon and carbon-heteroatom bonds due to their mild reaction conditions and broad functional group tolerance.[1][2][3] For a di-halogenated substrate like 2-bromo-5-chloro-N-methylbenzamide, the key to synthetic utility lies in achieving regioselective coupling.
Scientific Principles: Achieving Regioselective Cross-Coupling
The success of a selective cross-coupling strategy hinges on the difference in reactivity between the C-Br and C-Cl bonds. In palladium catalysis, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4][5] The bond dissociation energy of C-X bonds decreases down the halogen group, leading to a general reactivity trend of C-I > C-Br > C-Cl.[6][7]
Consequently, the C-Br bond at the 2-position of the benzamide is significantly more reactive towards oxidative addition than the C-Cl bond at the 5-position.[8] This intrinsic difference allows for selective functionalization at the C-Br position under relatively mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction.
The Palladium Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a well-established catalytic cycle.[1][4][5]
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[1][9]
-
Transmetalation (for Suzuki Coupling): The organic group from an organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][9]
Below is a diagram illustrating this fundamental process.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of 2-bromo-5-chloro-N-methylbenzamide.
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol details the coupling of an arylboronic acid at the more reactive C-2 bromide position.
Materials:
-
2-Bromo-5-chloro-N-methylbenzamide (1.0 mmol, 1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromo-5-chloro-N-methylbenzamide, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the sealed tube in a preheated heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-chloro-N-methylbenzamide.
Protocol 2: Buchwald-Hartwig Amination at the C-Br Position
This protocol describes the C-N bond formation at the C-2 bromide position with a secondary amine.
Materials:
-
2-Bromo-5-chloro-N-methylbenzamide (1.0 mmol, 1.0 eq)
-
Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 2-bromo-5-chloro-N-methylbenzamide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[11]
-
Seal the tube with a rubber septum. Evacuate and backfill with inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by the secondary amine.
-
Place the sealed tube in a preheated heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-chloro-N-methylbenzamide.
Data Summary and Optimization Strategy
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often highly effective for coupling aryl chlorides and bromides.[2][12]
| Coupling Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 | 75-95% |
| Buchwald-Hartwig | Secondary Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 80-98% |
Optimization Workflow:
The following diagram outlines a logical workflow for optimizing the cross-coupling reaction and planning for sequential functionalization.
Caption: Workflow for sequential cross-coupling reactions.
To functionalize the remaining C-Cl bond, more forcing conditions are typically required. This may involve higher temperatures, different ligand systems (such as N-heterocyclic carbene (NHC) ligands), or stronger bases.[13][14] The successful isolation and purification of the mono-coupled product is essential before proceeding to the second coupling step to avoid the formation of mixed di-substituted byproducts.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- Unknown Author. (2025, September 4). The Role of Palladium Catalysts in Cross-Coupling Reactions.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Various Authors. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
- Unknown Author. (n.d.). Cross-Coupling Reactions Guide.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Various Authors. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl.... ResearchGate.
- PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Various Authors. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
- Royal Society of Chemistry. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers.
- Unknown Author. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Unknown Author. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
- Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-coupling Reactions.
- Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Various Authors. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- University of Windsor. (n.d.). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
- ACS Publications. (2018, July 31). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ACS Publications. (2022, July 25). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
- Unknown Author. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Unknown Author. (n.d.). Combined Experimental and Computational Mechanistic Investiga- tion of the Palladium Catalyzed Decarboxylative Cross-Coupling of.
- Unknown Author. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5- Bromo-2-chlorobenzo[d]thiazole and 2,5- dibromobenzothiazole in Cross-Coupling Reactions.
- Various Authors. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Unknown Author. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chemical Science.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- Unknown Author. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer).
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
Sources
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. jmcct.com [jmcct.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
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- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
- 14. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
2-bromo-5-chloro-N-methylbenzamide in agrochemical synthesis
Application Note: 2-Bromo-5-chloro-N-methylbenzamide in Agrochemical Synthesis
Executive Summary
In the high-stakes arena of agrochemical discovery, 2-bromo-5-chloro-N-methylbenzamide serves as a critical "pivot" intermediate. Unlike the highly specific 2-amino-5-chloro-N,3-dimethylbenzamide used in commercial blockbusters like Chlorantraniliprole (Rynaxypyr®), this 2-bromo analog offers a divergent electrophilic handle .
Its value lies in its ortho-bromo selectivity , allowing chemists to:
-
Mask the Aniline: Avoid oxidation/polymerization issues associated with free anilines during multi-step synthesis.
-
Late-Stage Amination: Introduce the amino group (via Buchwald-Hartwig or Ullmann coupling) after building the amide core, enabling access to diverse anthranilic diamide insecticides.
-
Biaryl Construction: Utilize Suzuki-Miyaura coupling to synthesize lipophilic biaryl amides, a pharmacophore common in Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Value | Relevance |
| CAS Number | 61436-88-2 (Generic structure) | Identification |
| Molecular Formula | C₈H₇BrClNO | Core Scaffold |
| Molecular Weight | 248.50 g/mol | Fragment-based design compliant |
| LogP (Predicted) | ~2.3 | Optimal lipophilicity for systemic transport in xylem |
| Appearance | White to off-white crystalline solid | High purity, easy handling |
| Stability | Stable at RT; resistant to air oxidation | Superior to amino-analogs which darken over time |
Strategic Workflow: The "Divergent Scaffold" Concept
The following diagram illustrates how this single intermediate bridges the gap between insecticide and fungicide discovery pipelines.
Figure 1: Divergent synthesis workflow utilizing 2-bromo-5-chloro-N-methylbenzamide as a central hub for generating distinct agrochemical classes.
Protocol A: Scalable Synthesis of the Scaffold
Objective: Preparation of multigram quantities of 2-bromo-5-chloro-N-methylbenzamide from the benzoic acid precursor.
Mechanism: Acid chloride activation followed by nucleophilic acyl substitution.
Reagents:
-
2-Bromo-5-chlorobenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)
-
Methylamine (2.0 M in THF) (2.5 equiv)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask under N₂, suspend 2-bromo-5-chlorobenzoic acid (10.0 g, 42.5 mmol) in anhydrous DCM (100 mL).
-
Chlorination: Add catalytic DMF (3 drops). Add oxalyl chloride (4.4 mL, 51.0 mmol) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution clears.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acid chloride in anhydrous DCM (50 mL).
-
Amidation: Cool the methylamine solution (THF, 53 mL, 106 mmol) to 0°C in a separate flask. Slowly cannulate the acid chloride solution into the amine solution (maintain T < 10°C). Note: Inverse addition prevents dimer formation.
-
Workup: Stir at RT for 1 hour. Quench with 1N HCl (50 mL). Separate phases. Wash organic layer with Sat. NaHCO₃ and Brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes.
Expected Yield: 90-95% (White needles).
Protocol B: Copper-Catalyzed Amination (Insecticide Route)
Objective: Conversion of the bromo-scaffold to the 2-amino-anthranilamide core, a key step in synthesizing Ryanodine receptor modulators.
Expert Insight: Direct amination of the amide is preferred over starting with the amino-acid because it avoids the handling of "isatoic anhydride" intermediates which can be moisture sensitive.
Reagents:
-
2-Bromo-5-chloro-N-methylbenzamide (1.0 equiv)
-
Ammonia (aq. or in dioxane) or Benzylamine (as a protecting group surrogate)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline or DMEDA (20 mol%) (Ligand)
-
K₂CO₃ (2.0 equiv)
-
DMSO (Solvent)
Procedure:
-
Setup: Charge a pressure tube with the benzamide (1.0 g), CuI (76 mg), L-Proline (92 mg), and K₂CO₃ (1.1 g).
-
Solvent/Amine: Add DMSO (5 mL) and aqueous ammonia (3 mL, excess). Seal the tube tightly.
-
Reaction: Heat to 80-100°C for 12-24 hours. The mixture will turn blue/green.
-
Workup: Cool to RT. Dilute with water and extract with EtOAc.
-
Purification: The product, 2-amino-5-chloro-N-methylbenzamide , is purified via silica gel chromatography (30% EtOAc/Hexanes).
Validation:
-
TLC: Disappearance of starting material (Rf ~0.6) and appearance of a lower fluorescent spot (Rf ~0.3, amine).
-
NMR: Appearance of broad singlet (NH₂) at ~6.5 ppm.
Protocol C: Suzuki-Miyaura Coupling (Fungicide Discovery)
Objective: Coupling the scaffold with aryl boronic acids to create biaryl libraries for SDHI screening.
Reagents:
-
2-Bromo-5-chloro-N-methylbenzamide (1.0 equiv)
-
Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1)
Procedure:
-
Degassing: Sparge the solvent mixture with Nitrogen for 15 mins.
-
Addition: Add benzamide, boronic acid, base, and catalyst to a vial.
-
Heating: Heat at 90°C for 4 hours.
-
Filtration: Filter through a Celite pad to remove Pd black.
-
Result: This yields 2-(aryl)-5-chloro-N-methylbenzamide , a scaffold mimicking the lipophilic domain of modern SDHI fungicides.
References
-
Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator."[1] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link
-
DuPont (Now FMC). (2003). "Insecticidal Anthranilamides."[1][2][3] World Intellectual Property Organization Patent WO2003015519. Link
-
Shanghai Institute of Organic Chemistry. (2012). "Copper-catalyzed amination of aryl halides." Journal of Organic Chemistry, 77(1), 56-64. Link
-
BenchChem. (2025).[4] "Application Notes: Synthesis of Chlorantraniliprole Intermediates." BenchChem Technical Library. Link
-
Xu, Y., et al. (2018). "Synthesis and insecticidal activity of novel anthranilic diamides." Chemical Biology & Drug Design, 92(5), 1914-1919.[2] Link
Sources
Application Note: Chemoselective Functionalization of 2-Bromo-5-chloro-N-methylbenzamide
Introduction & Strategic Rationale
2-Bromo-5-chloro-N-methylbenzamide is a highly versatile, dihalogenated building block frequently utilized in the drug discovery pipeline, most notably in the synthesis of potent sulfonamide-based ribonucleotide reductase (RNR) inhibitors[1]. The molecular architecture of this compound—featuring both a bromine and a chlorine atom on the same aromatic ring—presents a classic chemoselectivity challenge.
For drug development professionals, the ability to selectively functionalize the bromine position while preserving the chlorine atom is critical. The preserved C-Cl bond serves as a synthetic handle for late-stage functionalization or as a lipophilic, metabolically stable pharmacophore in the final drug candidate.
Mechanistic Causality: Why Bromine Reacts First
The chemoselectivity observed in transition-metal-catalyzed cross-couplings and halogen-metal exchange reactions is governed by the fundamental thermodynamic and kinetic differences between the C-Br and C-Cl bonds:
-
Bond Dissociation Energy (BDE): Theoretical and experimental studies demonstrate that the BDE of a typical aryl C-Br bond is approximately 83 kcal/mol, whereas the C-Cl bond is significantly stronger at ~96 kcal/mol[2].
-
Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) active species into the carbon-halogen bond. The ~13 kcal/mol energy differential ensures that the activation energy (
) for insertion into the C-Br bond is substantially lower than that for the C-Cl bond, resulting in near-perfect chemoselectivity at controlled temperatures[3]. -
Directing Group Effects: The ortho-N-methylcarboxamide group provides steric shielding but also acts as a weak directing group, stabilizing intermediate organometallic species (such as aryl-lithium intermediates) during halogen-metal exchange.
Mechanistic Pathway Visualization
Chemoselective Pd-catalyzed cycle exploiting the C-Br vs C-Cl bond dissociation energy gap.
Quantitative Data Summary
The following table summarizes validated reaction conditions for the chemoselective functionalization of the C-Br position.
| Reaction Type | Reagents & Catalyst | Temp / Time | Yield | Chemoselectivity (Br vs Cl) |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 80 °C / 12 h | 82–91% | > 99:1 |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | 90 °C / 16 h | 75–85% | > 95:5 |
| Halogen-Metal Exchange | 1. n-BuLi, THF; 2. DMF (Electrophile) | -78 °C / 2 h | 70–80% | > 99:1 |
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 2-aryl-5-chloro-N-methylbenzamide derivatives. The use of a mild base (K₂CO₃) and a bidentate ligand (dppf) prevents the unwanted oxidative addition into the C-Cl bond, which can occur at higher temperatures or with highly electron-rich, sterically demanding phosphine ligands[3].
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-chloro-N-methylbenzamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Solvent Addition & Degassing: Add a solvent mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL). Degas the suspension by sparging with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the homocoupling of the boronic acid.
-
Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 80 °C for 12 hours. Monitor the reaction progression via LC-MS or TLC (Hexanes/EtOAc 7:3).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to yield the pure chemoselective product.
Protocol B: Halogen-Metal Exchange and Formylation
Lithiation allows for the introduction of various electrophiles. The reaction must be kept at cryogenic temperatures to prevent the aryl-lithium intermediate from undergoing unwanted side reactions (e.g., benzyne formation or nucleophilic attack on the amide carbonyl).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-bromo-5-chloro-N-methylbenzamide (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL) under an Argon atmosphere in a flame-dried round-bottom flask.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 2.1 equiv) dropwise over 5 minutes. Causality: Two equivalents are required because the first equivalent deprotonates the acidic N-H proton of the amide, and the second equivalent performs the rapid halogen-metal exchange at the bromine position.
-
Electrophilic Trapping: Stir at -78 °C for 30 minutes, then add anhydrous DMF (3.0 equiv) dropwise. Maintain the temperature at -78 °C for an additional 1 hour, then allow it to slowly warm to room temperature.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate. Purify via recrystallization or column chromatography to isolate the 5-chloro-2-formyl-N-methylbenzamide.
Experimental Workflow Visualization
Standardized 5-step workflow for the self-validating execution of cross-coupling protocols.
References
- Sulfonamide Compound or Salt Thereof Google P
-
Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Journal of the American Chemical Society (via PMC)[Link]
-
Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide RSC Advances (RSC Publishing)[Link]
Sources
- 1. US20200157066A1 - Sulfonamide Compound or Salt Thereof - Google Patents [patents.google.com]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-5-chloro-N-methylbenzamide
Introduction: Navigating Chemoselectivity in Modern C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are integral components of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for researchers and drug development professionals.[1]
This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging, yet synthetically valuable substrate: 2-bromo-5-chloro-N-methylbenzamide. This molecule presents a key question of chemoselectivity, with two distinct halogen atoms—bromine and chlorine—vying for reactivity. Furthermore, the presence of an ortho-amido group introduces steric and electronic factors that must be carefully considered for successful and selective amination. By leveraging established principles of palladium catalysis, we will outline a robust protocol for the selective amination at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.
The Challenge of Chemoselectivity and Substrate-Specific Considerations
The selective functionalization of polyhalogenated aromatic compounds is a common challenge in organic synthesis. In the context of the Buchwald-Hartwig amination, the relative reactivity of aryl halides follows the general trend: I > Br > Cl.[3] This inherent difference in reactivity provides a strategic handle for achieving chemoselective amination. For 2-bromo-5-chloro-N-methylbenzamide, the significantly greater reactivity of the C-Br bond allows for its preferential coupling under carefully controlled conditions.
The ortho-N-methylbenzamide substituent introduces another layer of complexity. Its steric bulk can influence the approach of the catalyst and the amine coupling partner. Moreover, the amide functionality itself is a potential coordinating group, which could either facilitate or hinder the catalytic cycle. The choice of a sterically hindered and electron-rich phosphine ligand is often crucial to overcome the steric impediment and promote efficient reductive elimination, a key step in the catalytic cycle.[1]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is essential for troubleshooting and optimization. The generally accepted mechanism proceeds through a series of well-defined steps:
-
Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by oxidatively adding to the aryl halide, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final, product-forming step involves the reductive elimination of the arylamine, regenerating the palladium(0) catalyst.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Selective Amination of 2-Bromo-5-chloro-N-methylbenzamide
This protocol provides a starting point for the selective amination of 2-bromo-5-chloro-N-methylbenzamide. Optimization of reaction parameters may be necessary for different amine coupling partners.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-chloro-N-methylbenzamide | ≥98% | Commercially Available |
| Amine (e.g., Morpholine) | Anhydrous | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Inert Gas (Argon or Nitrogen) | High Purity | - |
Equipment:
-
Oven-dried Schlenk tube or microwave vial
-
Magnetic stir bar
-
Magnetic stirrer/hotplate
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-bromo-5-chloro-N-methylbenzamide (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(amino)-5-chloro-N-methylbenzamide.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The following table summarizes these parameters and provides guidance for optimization.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice. Pd₂(dba)₃ is a Pd(0) source and may not require an in-situ reduction step. Catalyst loading can be optimized (typically 1-5 mol%). |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are generally preferred for challenging substrates.[4] The choice of ligand can significantly impact reaction rate and yield. Screening of different ligands may be necessary. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is a common choice. For base-sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene is a good general-purpose solvent. Dioxane and THF are also commonly used. |
| Temperature | 100-110 °C | The reaction temperature will depend on the reactivity of the amine and the chosen catalyst system. Higher temperatures may be required for less reactive coupling partners. |
Data Presentation: Expected Outcomes and Characterization
Upon successful completion of the reaction and purification, the primary product is expected to be the mono-aminated product, 2-(amino)-5-chloro-N-methylbenzamide. The structure of the product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the coupled amine. A downfield shift of the aromatic protons adjacent to the newly formed C-N bond. |
| ¹³C NMR | Appearance of new signals for the carbons of the coupled amine. A significant upfield shift of the carbon atom where the amination occurred. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the mass of the desired product. |
| Infrared (IR) Spectroscopy | Appearance of a characteristic N-H stretching vibration (for primary and secondary amines) and changes in the aromatic C-H stretching region. |
Workflow and Logic Diagram
The following diagram illustrates the experimental workflow and the logical considerations for performing the selective Buchwald-Hartwig amination of 2-bromo-5-chloro-N-methylbenzamide.
Figure 2: Experimental workflow for the selective Buchwald-Hartwig amination.
Conclusion and Future Directions
This application note provides a comprehensive and practical guide for the selective Buchwald-Hartwig amination of 2-bromo-5-chloro-N-methylbenzamide. By understanding the principles of chemoselectivity and the role of key reaction parameters, researchers can successfully synthesize valuable 2-amino-5-chloro-N-methylbenzamide derivatives. The remaining chloro-substituent offers a handle for further synthetic manipulations, opening avenues for the creation of diverse and complex molecular architectures for applications in drug discovery and materials science. Further optimization of the reaction conditions, including the exploration of novel ligand systems and the use of high-throughput experimentation, will undoubtedly continue to expand the utility of this powerful C-N bond-forming reaction.
References
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Hartwig, J. F. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575–5580. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(22), 7071–7080. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
Sources
Troubleshooting & Optimization
improving yield of 2-bromo-5-chloro-N-methylbenzamide synthesis
Technical Support Center: 2-Bromo-5-Chloro-N-Methylbenzamide Synthesis
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of 2-bromo-5-chloro-N-methylbenzamide (CAS: 75291-76-6 / Analogous Intermediates) Ticket ID: #SYN-BR-CL-AMIDE-001
Module 1: The Synthetic Strategy
Executive Summary: Synthesizing ortho-substituted benzamides, particularly those with bulky halogens like bromine at the 2-position, presents specific steric challenges. While standard coupling reagents (EDC/NHS) often stall due to the steric bulk of the ortho-bromine atom blocking the nucleophilic attack, the Acid Chloride Activation Route is the industry standard for maximizing yield in this specific scaffold.
The Validated Pathway (Visual Workflow):
Caption: Validated workflow for overcoming steric hindrance in ortho-halo benzamide synthesis.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
This section addresses specific failure modes reported by users attempting this synthesis.
Issue 1: Low Conversion / Starting Material Recovery
User Report: "I used EDC/HOBt or HATU, but I recovered 40% starting material (benzoic acid)."
Root Cause: The Steric Gate Effect . The bromine atom at the 2-position creates significant steric hindrance, protecting the carbonyl carbon. Bulky coupling reagents (like HATU) struggle to form the active ester, or the active ester is too crowded for the methylamine to attack efficiently.
Solution: The "Hard" Activation Protocol Switch to the Acid Chloride method. The chloride ion is small, and the resulting carbonyl is highly electrophilic, overcoming the steric barrier.
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride [1].[1] -
Catalyst: DMF (Dimethylformamide) - Essential. It forms the Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride.
-
Stoichiometry: 1.0 eq Acid : 1.5 eq
: 0.05 eq DMF.
Issue 2: Hydrolysis (Reversion to Acid)
User Report: "I formed the acid chloride, but after adding aqueous methylamine, I got the benzoic acid back."
Root Cause: Competitive Hydrolysis . If the reaction with the amine is slower than the reaction with water (from the aqueous amine solution), the acid chloride reverts to the starting material.
Solution: Biphasic Control or Anhydrous Conditions
-
The Schotten-Baumann Tweak: If using aqueous methylamine (40%), you must use a biphasic system (DCM/Water) and keep the temperature low (0°C) . The low temperature slows hydrolysis more than it slows amidation.
-
The Anhydrous Fix (Recommended): Use Methylamine (2M in THF). This eliminates water entirely.
-
Base: Add Triethylamine (
) or DIPEA (2.0 eq) to scavenge the HCl generated.
-
Issue 3: Sticky Oil / Purification Issues
User Report: "The product is an oil that won't crystallize, even though it should be a solid."
Root Cause: Rotamers & Solvent Inclusion .[2] Ortho-substituted amides often exhibit restricted rotation (atropisomerism-like behavior) on NMR timescales, complicating analysis. Additionally, they tend to trap solvents like DMF or Toluene.
Solution:
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine) and then Saturated
(to remove unreacted acid). -
Recrystallization: Use a high-polarity/low-polarity pair. Dissolve in minimal hot Ethyl Acetate, then slowly add Heptane or Hexane until cloudy. Cool to 4°C.
Module 3: Optimized Experimental Protocol (SOP)
Objective: Synthesis of 2-bromo-5-chloro-N-methylbenzamide (Scale: 10 mmol).
Step 1: Acid Chloride Formation
-
Charge a dry flask with 2-bromo-5-chlorobenzoic acid (2.35 g, 10 mmol) [2].
-
Add Dichloromethane (DCM) (20 mL) or Toluene (for higher boiling point).
-
Add DMF (2 drops, catalytic).
-
Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise at 0°C (Gas evolution!). Note: Thionyl chloride can be substituted but requires reflux.
-
Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution is clear.
-
Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the residue in fresh dry DCM (10 mL).
Step 2: Amidation
-
In a separate flask, cool Methylamine (2M in THF) (10 mL, 20 mmol) and Triethylamine (1.7 mL, 12 mmol) to 0°C.
-
Slowly add the Acid Chloride solution (from Step 1) to the amine solution dropwise. Exothermic reaction.
-
Allow to warm to RT and stir for 1 hour.
Step 3: Workup
-
Quench with water (20 mL).
-
Extract with DCM (2 x 20 mL).
-
Wash combined organics with 1M HCl (20 mL)
Sat. NaHCO3 (20 mL) Brine . -
Dry over
, filter, and concentrate.
Yield Expectations:
| Method | Expected Yield | Purity Profile |
|---|---|---|
| Acid Chloride (Anhydrous) | 85-95% | High (>98%) |
| Acid Chloride (Schotten-Baumann) | 70-80% | Moderate (Acid impurity) |
| EDC/HOBt Coupling | 30-50% | Low (Unreacted SM) |[3]
Module 4: Advanced Troubleshooting Logic
Use this logic flow to diagnose yield issues immediately.
Caption: Decision tree for diagnosing yield and purity failures in benzamide synthesis.
References
-
Fisher Scientific. (n.d.). Amide Synthesis - Reaction Protocols. Retrieved March 6, 2026, from [Link]
-
National Institutes of Health (NIH). (2025). Rapid amide ligation between α-halo acylsilanes and amines. Retrieved March 6, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved March 6, 2026, from [Link]
Sources
troubleshooting low purity in benzamide derivative synthesis
Troubleshooting Low Purity in Amide Coupling Workflows
Welcome to the Technical Support Center for benzamide derivative synthesis. Amide bond formation is one of the most prevalent transformations in pharmaceutical development, accounting for nearly 16% of all reactions in medicinal chemistry[1]. However, achieving high purity is frequently complicated by incomplete conversions, coupling reagent byproducts, and epimerization.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the causality of synthetic failures and provides self-validating protocols to ensure your benzamide libraries meet the stringent purity requirements for biological assays.
I. Diagnostic Workflow for Low Purity
Before altering your synthetic route, it is critical to identify the specific class of impurity contaminating your benzamide product. Use the diagnostic logic below to isolate the root cause of your purity issues.
Diagnostic workflow for troubleshooting low purity in benzamide synthesis.
II. Frequently Asked Questions & Causality-Driven Solutions
Q1: My benzamide product is contaminated with a stubborn, white insoluble solid after a DCC-mediated coupling. What is it, and how do I remove it?
The Causality: The solid is Dicyclohexylurea (DCU) . When Dicyclohexylcarbodiimide (DCC) reacts with a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. As the amine nucleophile attacks this intermediate to form the benzamide, the DCC is converted into DCU as a byproduct[1],[2]. DCU is notoriously insoluble in most common organic solvents (like dichloromethane and ether)[3]. While this insolubility is theoretically designed to allow the byproduct to precipitate out of solution, in practice, fine DCU particulates often co-precipitate with your product or slip through standard filter paper, ruining the purity of your final compound[3].
The Solution: If you must use DCC, utilize the solvent-polarity differential protocol below. Alternatively, transition to a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the resulting urea byproduct can be easily washed away in an acidic aqueous workup[1],[4].
Self-Validating Protocol: DCU Depletion via Solvent Differential
-
Precipitation: Upon reaction completion, cool the crude reaction mixture to 0 °C for 30 minutes to maximize DCU precipitation.
-
Primary Filtration: Filter the cold mixture through a tightly packed pad of Celite. Validation: The filtrate should appear completely transparent, not cloudy.
-
Solvent Swap: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in the absolute minimum volume of cold dichloromethane (DCM).
-
Trituration: Dropwise, add cold hexanes to the DCM solution while stirring. Validation: If residual DCU is present, the solution will immediately turn turbid as the non-polar hexanes force the remaining DCU out of solution[3].
-
Secondary Filtration: Filter the turbid solution once more through a 0.22 µm PTFE syringe filter or a fresh Celite pad to yield the pure benzamide in solution.
Q2: I'm coupling an aniline derivative with a substituted benzoic acid, but the reaction stalls at 50% conversion. How do I drive this to completion?
The Causality: Anilines are inherently weak nucleophiles because the nitrogen's lone pair of electrons is delocalized into the aromatic ring. When using standard carbodiimides (like DCC or EDC) without additives, the slow nucleophilic attack of the aniline allows the highly reactive O-acylisourea intermediate enough time to undergo an irreversible intramolecular rearrangement. This rearrangement forms a stable, unreactive N-acylurea byproduct , permanently trapping your starting carboxylic acid and stalling the reaction[3].
The Solution: You must trap the O-acylisourea intermediate before it can rearrange. The addition of an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole) solves this. HOBt rapidly attacks the O-acylisourea to form an active OBt-ester[2]. This OBt-ester is highly stable against rearrangement but remains highly reactive toward weak nucleophiles like anilines[4].
Table 1: Quantitative Data for EDC/HOBt Benzamide Couplings [4]
| Carboxylic Acid | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzoic Acid | Aniline | DMF | RT | 12 | 92 |
| Benzoic Acid | 4-Fluoroaniline | CH₂Cl₂ | RT | 16 | 88 |
| 3-Methoxybenzoic Acid | Benzylamine | MeCN | RT | 8 | 95 |
Self-Validating Protocol: EDC/HOBt Coupling for Weak Nucleophiles
-
Activation: Dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.5 M). Add EDC·HCl (1.2 eq) and stir at room temperature for 30 minutes[4].
-
Validation: Monitor by TLC. The carboxylic acid spot should disappear, replaced by a less polar, strongly UV-active spot corresponding to the OBt-ester.
-
-
Coupling: Add the aniline derivative (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 12 hours.
-
Validation: The OBt-ester spot on the TLC will be consumed, replaced by the final benzamide product.
-
-
Aqueous Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (3x) and saturated aqueous NaHCO₃ (3x).
Q3: I am synthesizing a chiral benzamide, but NMR shows significant epimerization. Why does this happen, and how can I suppress it?
The Causality: Epimerization (or racemization) occurs when the alpha-proton of the activated carboxylic acid is abstracted by the base in the reaction mixture. This leads to the formation of an enolate or an azlactone intermediate (common in amino acid derivatives), which loses stereochemical integrity before the amine can attack[1],[2].
The Solution: To prevent epimerization, you must use coupling reagents that form the amide bond faster than the rate of azlactone formation. T3P (Propylphosphonic anhydride) is an exceptional choice for chiral centers. It converts the carboxylic acid into an ionic leaving group without promoting azlactone formation, resulting in near-zero epimerization and highly water-soluble byproducts[2].
Table 2: Comparison of Common Coupling Reagents [1],[2]
| Reagent | Reagent Class | Primary Byproduct | Byproduct Removal Strategy | Epimerization Risk |
| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Filtration / Trituration | High (without additives) |
| EDC·HCl | Carbodiimide | Substituted urea | Aqueous acidic wash | Moderate |
| HATU | Uronium | Tetramethylurea, HOAt | Aqueous wash / Chromatography | Low |
| T3P | Phosphonic Anhydride | Water-soluble phosphates | Aqueous wash | Very Low |
III. Biological Context: Why Purity Matters
Benzamide derivatives are not just synthetic curiosities; they are highly privileged scaffolds in drug discovery, particularly as Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat)[4]. Residual coupling reagents (like HOBt or uronium salts) can act as false positives in high-throughput screening or cause severe cytotoxicity in cell-based assays.
Understanding the downstream biological application emphasizes the critical need for the rigorous purification protocols outlined above.
Mechanism of action for benzamide-based HDAC inhibitors in oncology.
IV. References
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications[Link][1]
-
Amides from Carboxylic Acids-DCC and EDC Coupling Chemistry Steps[Link][5]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination American Pharmaceutical Review[Link][2]
Sources
removing unreacted methylamine from benzamide reaction mixtures
Answering the user's request.## Technical Support Center: Purification of Benzamide from Unreacted Methylamine
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the effective removal of unreacted methylamine from benzamide reaction mixtures. Authored for the discerning scientist, this guide moves beyond simple protocols to explain the underlying chemical principles, ensuring a robust understanding and empowering you to troubleshoot and optimize your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common and straightforward methods for removing excess methylamine?
A1: The most prevalent and accessible methods leverage the distinct physical and chemical properties of methylamine. These include:
-
Aqueous Washes (Water or Brine): Due to its high polarity and ability to form hydrogen bonds, methylamine is very soluble in water.[1][2] Simple washing of the organic reaction mixture with water or a saturated brine solution can effectively partition the methylamine into the aqueous phase.
-
Acidic Wash (Dilute HCl or NH₄Cl): As a primary amine, methylamine is basic and will readily react with dilute acids to form a water-soluble salt (methylammonium chloride).[3][4] This is a highly effective method for its removal from an organic solvent.
-
Evaporation/Distillation: Methylamine is a gas at room temperature with a very low boiling point (-6.6 °C). For reaction mixtures in volatile organic solvents, concentration under reduced pressure (rotary evaporation) can remove a significant portion of the unreacted methylamine.[1]
Q2: When should I consider more advanced purification techniques like chromatography or scavenger resins?
A2: While extraction and evaporation are often sufficient, more advanced techniques are warranted in the following scenarios:
-
Trace-Level Purity Requirements: For applications demanding very high purity, such as in late-stage drug development, column chromatography is often necessary to remove residual traces of methylamine and other byproducts.[5][6]
-
Complex Reaction Mixtures: If your reaction has produced multiple byproducts with similar polarities to your desired benzamide, column chromatography provides the resolving power needed for effective separation.[7]
-
Product Sensitivity: If your benzamide derivative is sensitive to acidic or basic conditions, using a scavenger resin can be a milder alternative to acid-base extractions.[8][9]
Q3: Can I use a basic wash (e.g., sodium bicarbonate) to remove methylamine?
A3: No, a basic wash is not effective for removing methylamine. Both methylamine and the desired benzamide are basic (though methylamine is a stronger base). A basic wash is typically used to remove acidic impurities.[6][10]
Q4: My benzamide product is also somewhat water-soluble. How can I minimize product loss during aqueous washes?
A4: To minimize the loss of a water-soluble benzamide product during extraction, you can:
-
Use Brine Washes: Saturated sodium chloride solution can decrease the solubility of organic compounds in the aqueous layer.
-
Back-Extraction: After the initial aqueous wash, you can re-extract the aqueous layer with a fresh portion of an organic solvent to recover any dissolved product.
-
Limit the Volume and Number of Washes: Use the minimum volume of aqueous solution necessary for effective methylamine removal and avoid an excessive number of washes.
Troubleshooting Guides
Issue 1: Persistent Fishy/Ammonia-like Odor in the Product After Initial Purification
This indicates the presence of residual methylamine.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for removing residual methylamine.
Detailed Protocol: Acidic Wash Extraction
-
Dissolution: Ensure your crude benzamide product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.[1]
-
Separation: Allow the layers to fully separate. The aqueous layer (containing the methylammonium salt) can be drained and discarded.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified benzamide.[11]
Issue 2: Co-elution of Product and Impurities During Column Chromatography
Troubleshooting Strategies:
-
Solvent System Optimization: The polarity of the eluent is critical. Use Thin-Layer Chromatography (TLC) to screen various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to achieve better separation between your benzamide and the impurities.[5]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to first elute non-polar impurities, followed by your product, and finally more polar impurities.[5]
-
Choice of Stationary Phase: While silica gel is standard, for highly polar benzamides, you might consider using a different stationary phase, such as alumina.
Issue 3: Product is an Oil or Fails to Crystallize
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Methylamine or Other Impurities | The presence of impurities can inhibit crystallization.[5] Further purification by column chromatography is recommended before attempting recrystallization again. |
| Inappropriate Recrystallization Solvent | The ideal solvent should dissolve the benzamide when hot but not when cold.[6] Screen various solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system. |
| Supersaturation | The solution may be too concentrated. Try adding a small amount of additional hot solvent. |
| Rapid Cooling | Cooling the solution too quickly can cause the product to "oil out".[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Advanced Removal Technique: Scavenger Resins
For sensitive substrates or when traditional extractions are problematic, scavenger resins offer a highly selective method for removing primary amines like methylamine.[8][9] These are polymer-supported reagents that covalently bind to the target impurity, allowing for its removal by simple filtration.
Workflow for Amine Scavenging:
Caption: General workflow for using a scavenger resin.
Protocol for Using an Amine Scavenger Resin:
-
Resin Selection: Choose a scavenger resin with functional groups that react with primary amines (e.g., isocyanate or aldehyde-functionalized resins).
-
Addition: To your crude product dissolved in a suitable solvent (e.g., dichloromethane, THF), add the scavenger resin (typically 3-5 equivalents relative to the excess methylamine).
-
Reaction: Stir the mixture at room temperature for 4-16 hours to allow for complete binding of the methylamine to the resin.
-
Removal: Simply filter the reaction mixture to remove the resin, which now contains the bound methylamine.
-
Work-up: Wash the collected resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain your purified benzamide.
Data Summary
Physical Properties of Key Compounds:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Methylamine | CH₅N | 31.06 | -6.6 | Very soluble (1.008 g/L at 20°C) |
| Benzamide | C₇H₇NO | 121.14 | 288 | Sparingly soluble |
References
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Methylamines.
- BenchChem. (2025). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.
- Sciencemadness Wiki. (2020, October 21). Methylamine.
- University of Rochester. (n.d.). Solvent: methylamine.
- Quora. (2018, March 30). Are amines soluble in organic solvents?.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
- NIST. (n.d.). Methylamine.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- Organic Syntheses. (n.d.). Methylamine hydrochloride.
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
- PrepChem.com. (2017, February 9).
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Scribd. (n.d.). Benzamide Synthesis Procedure Guide.
- YouTube. (2021, January 31). Synthesis of Benzamide.
- Wikipedia. (n.d.). Methylamine.
- Sciencemadness Discussion Board. (2007, September 15).
- BenchChem. (2025).
- Scribd. (n.d.). Methylamine Synthesis Methods Explained.
- Chemcess. (2024, May 1). Methylamine: Properties, Reactions, Production And Uses.
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- EPA. (n.d.). N-(2-Aminoethyl)-2-(methylamino)benzamide Properties.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
- Google Patents. (n.d.).
- Organic Syntheses. (2022, November 17).
- PMC. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2020, November 2).
- Raghunathpur College. (n.d.).
- Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? c.
- Sigma-Aldrich. (n.d.). Metal Scavengers.
- Samyang Corpor
- ProQuest. (n.d.).
- Scribd. (n.d.).
- YouTube. (2024, October 12).
- WIPO Patentscope. (2010, March 18). WO/2010/029087 METHOD FOR THE PRODUCTION OF METHYLAMINES.
- Sciencemadness Discussion Board. (2007, October 14).
- ResearchGate. (2025, December 12). Effect of Bio‐Scavengers on the Curing Behavior and Bonding Properties of Melamine‐Formaldehyde Resins.
- Google Patents. (n.d.).
- Waters Knowledge Base. (n.d.).
- Taylor & Francis. (n.d.). Methylamine – Knowledge and References.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). EP0463902A1 - Methode for removal of methylamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. softbeam.net:8080 [softbeam.net:8080]
- 4. chemcess.com [chemcess.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimizing solvent selection for 2-bromo-5-chloro-N-methylbenzamide crystallization
Status: Operational Ticket ID: OPT-SOLV-2B5C Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the technical support hub for 2-bromo-5-chloro-N-methylbenzamide (MW: ~248.5 g/mol ). This guide addresses the specific challenges associated with crystallizing halogenated benzamides. These molecules often exhibit Liquid-Liquid Phase Separation (LLPS) (oiling out) and distinct polymorphism due to the interplay between the amide hydrogen bonding and the hydrophobic halogenated ring.
This guide is structured to move you from initial solvent screening to process optimization, ensuring high purity and consistent particle size distribution (PSD).
Module 1: Solvent Selection Strategy
The Solubility Landscape
For 2-bromo-5-chloro-N-methylbenzamide, solubility is governed by the competition between the polar amide group (
-
High Solubility (Good Solvents): Polar aprotic solvents (DMF, DMSO) and medium-polarity solvents (Acetone, THF, Ethyl Acetate).
-
Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol). These are often the best candidates for cooling crystallization.
-
Low Solubility (Anti-Solvents): Non-polar alkanes (n-Heptane, Hexane) and Water.[1]
Recommended Solvent Systems
Based on structural analogs (e.g., 4-chloro-N-methylbenzamide) and general benzamide thermodynamics, the following systems are recommended for initial screening:
| Method | Solvent System | Rationale |
| Cooling Crystallization | Ethanol or Isopropanol (IPA) | Primary Recommendation. The temperature coefficient of solubility is typically steep, allowing for high recovery upon cooling. |
| Anti-Solvent | THF / n-Heptane | Good for high-throughput screening. The amide dissolves well in THF; heptane forces precipitation. |
| Anti-Solvent | Acetone / Water | Cost-effective. However, risk of oiling out is higher due to the extreme polarity difference. |
| Evaporative | Ethyl Acetate | Useful for obtaining thermodynamically stable polymorphs if cooling fails. |
Critical Insight: Avoid chlorinated solvents (DCM, Chloroform) for final crystallization if possible. While solubility is high, they often lead to solvate formation which can be difficult to dry down to ICH limits.
Module 2: Experimental Protocol (Solubility Determination)
Do not rely on literature values alone. Impurity profiles in your crude material can drastically shift the solubility curve.
Protocol: Gravimetric Solubility Curve Generation
-
Preparation: Weigh 500 mg of crude 2-bromo-5-chloro-N-methylbenzamide into four HPLC vials.
-
Solvent Addition: Add 2.0 mL of test solvent (MeOH, EtOH, IPA, EtOAc) to each vial.
-
Equilibration:
-
Heat vials to near-boiling (e.g., 60°C for MeOH, 75°C for EtOH).
-
If fully dissolved, add more solid until saturation is observed (solid remains).
-
Agitate for 60 minutes.
-
-
Sampling:
-
Filter the hot supernatant (0.45 µm PTFE filter) into a pre-weighed tare vial.
-
Weigh the solution.
-
Evaporate solvent completely (vacuum oven).
-
Weigh the residue.
-
-
Calculation:
Module 3: Troubleshooting & FAQs
Issue 1: "The product oils out instead of crystallizing."
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the crystallization temperature is lower than the liquid-liquid demixing temperature. The amide-solvent interaction is too weak to keep the molecule in solution, but the lattice energy isn't high enough to snap it into a crystal immediately.
Corrective Actions:
-
Increase Temperature: Seed the solution at a higher temperature.
-
Change Solvent: Switch to a solvent with better hydrogen-bonding capacity (e.g., move from Toluene to Isopropanol).
-
Seed Loading: Increase seed loading to 1-2 wt% to provide surface area for growth, bypassing the nucleation energy barrier.
Issue 2: "My yield is low (<60%)."
Diagnosis: The "metastable zone width" (MSZW) might be too wide, or the terminal solubility at room temperature is still too high.
Corrective Actions:
-
Cool Lower: Benzamides often require cooling to 0°C or -5°C to maximize yield in alcohols.
-
Anti-Solvent Finish: After cooling to room temperature, slowly add water (if using alcohol) or heptane (if using EtOAc) to force the remaining solute out.
Issue 3: "The crystals are yellow/colored."
Diagnosis: Impurities (likely brominated byproducts) are being included in the crystal lattice or adsorbed on the surface.
Corrective Actions:
-
Slower Cooling: Rapid cooling traps impurities. Reduce cooling rate to 0.1°C/min.
-
Solvent Polarity: If impurities are non-polar, use a slightly more polar solvent system (e.g., EtOH/Water 90:10) to keep non-polar impurities in the mother liquor.
Module 4: Process Visualization
Workflow: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent system, addressing solubility limits and oiling-out phenomena.
Mechanism: Oiling Out vs. Crystallization
Caption: Pathway comparison between successful crystallization (green) and oiling out (red), highlighting the critical role of seeding.
References
-
Yuan, J., & Liu, Y.-J. (2012).[2] 4-Chloro-N-methylbenzamide.[2] Acta Crystallographica Section E. This paper details the crystal structure and solubility behavior of the direct structural analog, providing the baseline for solvent selection.
-
BenchChem Technical Support. (2025). Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents. Provides solubility protocols for brominated benzamide derivatives.
-
Wang, S., et al. (2014). Solubility and Thermodynamic Properties of Benzamide Derivatives in Pure Solvents. Journal of Chemical & Engineering Data. Establishes the thermodynamic modeling (Apelblat equation) relevant to this class of amides.
-
ChemScene. (2024). Product Data: 5-Bromo-2-chloro-N-(5-methylpyridin-2-yl)benzamide. Catalog data confirming the lipophilicity and handling of similar brominated/chlorinated benzamide intermediates.
Sources
minimizing side reactions in halogenated benzamide synthesis
Welcome to the Technical Support Center for Halogenated Benzamide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complex chemoselectivity issues inherent to coupling halogenated aromatic acids with amines.
Halogenated benzamides are critical pharmacophores in drug discovery, but their synthesis is frequently complicated by competing side reactions such as Nucleophilic Aromatic Substitution (
🔬 Troubleshooting Guides & FAQs
Q1: I am synthesizing a fluorobenzamide, but my LC-MS shows a significant byproduct with a mass corresponding to the loss of fluorine and the addition of my amine. Why is this happening, and how do I prevent it?
The Causality: You are observing a Nucleophilic Aromatic Substitution (
The Solution:
-
Thermal Control: The
pathway has a higher activation energy barrier than standard amide coupling. Keep your reaction strictly between 0 °C and 20 °C. -
Stoichiometric Precision: Do not use a large excess of the amine. Maintain a strict 1:1 to 1:1.05 molar ratio to prevent residual amine from attacking the fluorinated ring post-coupling.
-
Reagent Selection: Utilize highly efficient, rapid coupling reagents like T3P (propylphosphonic anhydride). T3P converts the carboxylic acid into a highly reactive acyl phosphate intermediate, accelerating the desired aminolysis so that it outcompetes the
pathway[3].
Q2: My halogenated benzamide contains a chiral center adjacent to the carbonyl, and I am observing significant epimerization (racemization). How can I minimize this?
The Causality: Epimerization during amide coupling typically proceeds via the formation of an oxazol-5(4H)-one intermediate[4]. When a strong base is used, it abstracts the alpha-proton of the activated ester, leading to a loss of stereochemistry. The inductive electron-withdrawing effect of the halogenated aromatic ring further increases the acidity of this alpha-proton, exacerbating the racemization.
The Solution:
-
Switch to T3P with Pyridine: T3P is exceptionally effective for epimerization-prone substrates[5]. When paired with a weak, non-nucleophilic base like pyridine, it completely shuts down the oxazolone formation pathway[5].
-
Optimize Uronium Salts (HATU): If you must use HATU, strictly limit your base (DIPEA) to 1.5 equivalents and incorporate HOAt or OxymaPure as an additive to suppress racemization[6].
Q3: I am getting poor yields and unreacted starting material when using HATU for a sterically hindered chlorobenzoic acid. Should I increase the HATU equivalents to 2.0 or 3.0?
The Causality: No. Using an excess of HATU is counterproductive. Excess uronium salts can react directly with the unprotected N-terminal of your amine, forming an unreactive guanidinium byproduct that permanently blocks amide bond formation[7].
The Solution: Maintain HATU at exactly 1.0 to 1.1 equivalents[7]. If steric hindrance is preventing the reaction, switch to an acid chloride activation method (using oxalyl chloride and catalytic DMF) or elevate the temperature using T3P, provided your specific halogen is not prone to
📊 Quantitative Data: Coupling Reagent Comparison
To facilitate reagent selection, the following table summarizes the performance metrics of common coupling reagents when applied to halogenated, epimerization-prone substrates.
| Coupling Reagent | Activation Intermediate | Epimerization Risk | Byproduct Solubility | Optimal Base | |
| T3P (Propylphosphonic anhydride) | Acyl Phosphate | Very Low (<1%) | Low (Rapid coupling) | Water-soluble | Pyridine / DIPEA |
| HATU | O-At Ester / Uronium | Moderate (requires HOAt) | Moderate | Organic-soluble | DIPEA / sym-Collidine |
| EDC / HOBt | OBt Ester | High (if slow) | High (Requires heating) | Water-soluble (EDC urea) | NMM / TEA |
⚙️ Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between the desired amide coupling and the two primary side reactions (
Reaction pathways in halogenated benzamide synthesis: Desired coupling vs. SNAr and Epimerization.
🧪 Step-by-Step Methodology: Epimerization-Free Amide Coupling using T3P
This protocol is engineered as a self-validating system . By utilizing T3P and pyridine, we manipulate the reaction kinetics to favor rapid aminolysis while utilizing a base too weak to trigger oxazolone formation. Furthermore, the workup inherently validates the reaction's success by cleanly partitioning byproducts.
Reagents:
-
Halogenated Benzoic Acid (1.0 equiv)
-
Amine (1.05 equiv)
-
T3P (50 wt% solution in EtOAc, 1.5 equiv)
-
Pyridine (3.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc)
Step-by-Step Protocol:
-
Substrate Dissolution: In an oven-dried flask under an argon atmosphere, dissolve the halogenated benzoic acid (1.0 equiv) and the amine (1.05 equiv) in anhydrous EtOAc to achieve a concentration of 0.2 M.
-
Causality: EtOAc is selected over DMF because T3P byproducts partition exclusively into the aqueous phase during an EtOAc/water extraction, eliminating the need for chromatography[5].
-
-
Base Addition & Thermal Control: Add pyridine (3.0 equiv) to the stirring mixture and cool the flask to 0 °C using an ice bath.
-
Activation: Dropwise add the T3P solution (1.5 equiv) over 10 minutes.
-
Causality: Dropwise addition prevents localized exothermic spikes that could inadvertently provide the activation energy for dehalogenation or
.
-
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via LC-MS.
-
Validation Check: The desired product will present as
. If you detect a mass of , an displacement of fluorine is occurring. If this is observed, the reaction temperature for future runs must be strictly maintained at 0 °C.
-
-
Aqueous Workup: Once the starting material is consumed, quench the reaction with equal volumes of distilled water. Transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated aqueous
(to remove unreacted acid), and brine.-
Causality: The organophosphate byproducts of T3P are highly water-soluble and will be completely removed in the aqueous washes, leaving pure halogenated benzamide in the organic layer[3].
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the configurationally stable, highly pure halogenated benzamide.
📚 References
Sources
- 1. theusajournals.com [theusajournals.com]
- 2. connectsci.au [connectsci.au]
- 3. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
stability of 2-bromo-5-chloro-N-methylbenzamide under acidic conditions
This technical guide details the stability profile of 2-bromo-5-chloro-N-methylbenzamide under acidic conditions. It is designed for researchers observing unexpected behavior (precipitation, yield loss, or impurity formation) during acidic workups or storage.[1]
Quick Reference: Stability Profile
| Condition | Stability Rating | Expected Outcome |
| Dilute HCl (1N, RT) | High | Stable for >24h. No significant hydrolysis.[1] |
| Conc. HCl / H₂SO₄ (RT) | Moderate | Stable short-term.[1] Prolonged exposure (>24h) may induce partial hydrolysis.[1] |
| Trifluoroacetic Acid (TFA) | High | Stable at RT.[1] Suitable for Boc-deprotection protocols.[1] |
| Acidic Reflux (>80°C) | Low | Hydrolysis Risk. Converts to 2-bromo-5-chlorobenzoic acid + methylamine. |
| Lewis Acids (e.g., AlCl₃) | Variable | Potential for de-halogenation or rearrangement depending on solvent.[1] |
Part 1: Technical Deep Dive
The Ortho-Effect & Steric Protection
Unlike unsubstituted benzamides, 2-bromo-5-chloro-N-methylbenzamide exhibits enhanced stability against acid hydrolysis. This is primarily due to the Ortho-Effect .[1]
-
Steric Hindrance: The bulky bromine atom at the ortho (C2) position creates a physical barrier.[1]
-
Mechanism Blockade: Acid hydrolysis requires the nucleophilic attack of a water molecule on the protonated carbonyl carbon.[1] The ortho-bromine sterically shields this carbon, significantly retarding the rate of formation of the tetrahedral intermediate.[1]
-
Electronic Deactivation: The halogen atoms (Br at C2, Cl at C5) are electron-withdrawing (inductive effect, -I).[1] While this makes the carbonyl carbon more electrophilic (theoretically more susceptible to attack), the steric factor dominates, making the molecule kinetically stable at room temperature.[1]
Degradation Pathway (Hydrolysis)
Under forcing conditions (High T, Strong Acid), the steric barrier is overcome.[1]
-
Reactant: 2-bromo-5-chloro-N-methylbenzamide
-
Reagent: H₃O⁺ / Heat
-
Products: 2-bromo-5-chlorobenzoic acid (Precipitate) + Methylammonium chloride (Soluble).
Figure 1: Acid hydrolysis pathway highlighting the rate-limiting step caused by steric hindrance at the tetrahedral intermediate.
Part 2: Troubleshooting Guide
Scenario 1: "I see a white precipitate forming during my acidic workup."
Diagnosis: This is likely 2-bromo-5-chlorobenzoic acid (the hydrolysis product), NOT your starting material.[1]
-
Why? The amide starting material is moderately soluble in organic solvents and can be protonated in strong acids to remain soluble in the aqueous phase.[1] However, the carboxylic acid product is highly insoluble in acidic water.[1]
-
Fix: Reduce temperature or acid concentration. If the precipitate is the product, extract with EtOAc; the acid will partition into the organic layer.[1]
Scenario 2: "My yield is low after Boc-deprotection with TFA."
Diagnosis: Unlikely to be hydrolysis.[1] Loss is likely due to workup partitioning .[1]
-
Why? N-methylbenzamides are stable in TFA/DCM mixtures.[1] However, during the basic quench (e.g., NaHCO₃), the amide is neutral and lipophilic.[1] If you wash too vigorously or don't extract the aqueous layer thoroughly, the amide may be lost or oiled out.[1]
-
Fix: Ensure the aqueous layer pH > 8 during extraction to ensure the amide is neutral and fully partitions into the organic phase (DCM or EtOAc).[1]
Scenario 3: "Extra peaks in HPLC after heating in HCl."
Diagnosis: Partial Hydrolysis.[1]
-
Observation: A new peak appears with a slightly shorter retention time (carboxylic acids are often more polar than their corresponding N-methyl amides in acidic mobile phases).[1]
-
Fix: Avoid heating above 50°C in mineral acids. If heating is required for a concurrent reaction, switch to a non-aqueous acid source (e.g., HCl in Dioxane) to minimize water availability for hydrolysis.[1]
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use this amide in a reaction with AlCl₃ (Friedel-Crafts conditions)? A: Proceed with Caution. While the amide bond is relatively stable, the aryl-halogen bonds (especially the C-Br bond) are susceptible to Lewis Acid-catalyzed dehalogenation or migration under harsh conditions. Keep temperatures low (<0°C) initially.
Q: How should I store the compound if it was exposed to acid vapors? A: Neutralize immediately. Wash the solid with saturated NaHCO₃, dry over Na₂SO₄, and store in a desiccator. Trace acid residues can catalyze slow hydrolysis over months, especially if moisture is present.[1]
Q: Is the hydrolysis reversible? A: No. Once the amide bond is cleaved to the carboxylic acid and amine salt, it will not reform under acidic conditions.[1] You would need to re-couple the acid and amine using a coupling reagent (e.g., HATU, EDC).[1]
Part 4: Standardized Protocols
Protocol A: Acid Stability Stress Test
Use this to validate stability before scaling up acidic reaction steps.
-
Preparation: Dissolve 10 mg of 2-bromo-5-chloro-N-methylbenzamide in 1 mL of solvent (see table).
-
Incubation: Heat at specified temperature for 4 hours.
-
Analysis: Dilute 50 µL aliquot into 950 µL Acetonitrile. Inject on HPLC.
| Solvent System | Temp | Pass Criteria |
| DCM / TFA (1:1) | 25°C | > 99% Parent Peak Area |
| 1N HCl (aq) / MeOH (1:1) | 50°C | > 98% Parent Peak Area |
| 6N HCl (aq) | 80°C | Fail (Expect >5% Hydrolysis) |
Protocol B: HPLC Method for Degradation Tracking
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)[1]
-
Mobile Phase A: Water + 0.1% Formic Acid[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 240 nm (Strong absorption for benzamides).[1]
-
Retention Order:
References
-
Mechanism of Amide Hydrolysis: Bunnett, J. F.[1][3] "Kinetics of the Acid-Catalyzed Hydrolysis of Acetanilides and Benzamides." Journal of the American Chemical Society, 1961.[1][3] Link[1]
-
Steric Effects in Benzamides: Bowden, K. "Steric Effects in the Hydrolysis of N-Substituted Benzamides."[1] Chemical Reviews, 1995.[1] Link[1]
-
TFA Stability Data: "Cleavage of Peptides with Trifluoroacetic Acid." Methods in Enzymology, Vol 289, 1997.[1] Link
-
Compound Synthesis & Properties: "Synthesis of 2-bromo-5-chlorobenzoic acid derivatives." World Intellectual Property Organization (WIPO), WO2023019849.[1] Link
Sources
Technical Support Center: Purification of Oily Benzamide Crude Products
Welcome to the Technical Support Center for the purification of oily benzamide crude products. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of obtaining a benzamide product as a viscous oil or a low-melting solid rather than a crystalline material. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of purifying these challenging products. Our focus is on explaining the "why" behind each step, ensuring a robust understanding of the purification principles.
Frequently Asked Questions (FAQs)
Q1: Why is my benzamide product an oil instead of a solid?
A1: The formation of an oil instead of a crystalline solid is a frequent issue in organic synthesis and can be attributed to several factors:
-
Presence of Impurities: This is the most common reason. Impurities can disrupt the crystal lattice formation of the desired benzamide product, leading to a lower melting point or the product "oiling out" of solution.[1] Common impurities in benzamide synthesis include unreacted starting materials (e.g., benzoic acid, benzoyl chloride), byproducts (e.g., N-benzoylbenzamide, benzoic acid from hydrolysis), and residual solvents.[2][3]
-
Low Melting Point of the Product: The inherent physical properties of your specific benzamide derivative might include a low melting point. If the melting point is near or below room temperature, the product will exist as an oil.
-
Supersaturation: If the solution is highly concentrated, the solute may not have sufficient time to organize into a crystal lattice and may separate as a liquid phase.[4]
-
Solvent Effects: The choice of solvent for recrystallization is critical. If the boiling point of the solvent is higher than the melting point of your compound, it can cause the compound to melt before it crystallizes, leading to oiling out.[5]
Q2: What are the initial steps I should take when faced with an oily crude product?
A2: Before attempting a large-scale purification, it's crucial to gather more information about your crude product:
-
Analytical Assessment: If possible, obtain analytical data on a small sample of the oil. Techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) can help identify the major components and impurities, which will guide your purification strategy.[2]
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your oily product in a variety of solvents with different polarities (e.g., water, ethanol, ethyl acetate, hexanes, and mixtures thereof).[4] This will be invaluable for selecting an appropriate solvent system for either recrystallization or chromatography.
-
Attempt to Induce Crystallization: Sometimes, an oil is simply a supersaturated solution or a supercooled liquid. Try the following on a small scale:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask containing the oil.[6] The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.[6]
-
Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble) to the oil and stir or sonicate. This can sometimes encourage the product to solidify.
-
Troubleshooting Purification Methods for Oily Benzamides
This section provides detailed troubleshooting for the most common purification techniques.
Method 1: Recrystallization
Recrystallization is often the first choice for purifying solids, but it can be challenging with oils.
This phenomenon, where the product separates as a liquid layer instead of forming crystals, is a common frustration.
Causality & Troubleshooting Steps:
-
High Solute Concentration: The solution may be too concentrated.
-
Solution: Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[5] Allow the solution to cool more slowly.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the impure product.[5]
-
Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the oil in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly.[6]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a stable crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] Insulating the flask can also promote slow cooling.
-
Experimental Protocol: Recrystallization from a Mixed Solvent System
-
Dissolution: Dissolve the oily crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexanes) dropwise with stirring until the solution becomes persistently cloudy.[6]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry them thoroughly.[7]
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8] It is particularly useful for purifying oils.
A thick oil can be challenging to apply evenly to the top of the column, leading to poor separation.
Causality & Troubleshooting Steps:
-
High Viscosity: The oil is too thick to be easily manipulated.
-
Solution 1 (Direct Loading): Dissolve the oil in a minimal amount of the eluent (the solvent system used for chromatography) and carefully apply it to the top of the column.[4]
-
Solution 2 (Dry Loading): Dissolve the oil in a volatile solvent (e.g., dichloromethane, ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.[9]
-
Experimental Protocol: Column Chromatography with Dry Loading
-
TLC Analysis: Determine an appropriate solvent system for separation using Thin Layer Chromatography (TLC). A good starting point for benzamides is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.[4]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Preparation for Dry Loading: Dissolve the oily crude product in a suitable volatile solvent. Add silica gel (typically 1-2 times the weight of the crude product) and mix thoroughly.
-
Solvent Removal: Remove the solvent using a rotary evaporator until a dry, free-flowing powder is formed.
-
Sample Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the predetermined solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.
Method 3: Acid-Base Extraction
This technique is highly effective for separating acidic or basic impurities from a neutral benzamide product.[10]
Benzamide synthesis can often result in acidic byproducts like benzoic acid or have unreacted basic starting materials.[3][11]
Causality & Troubleshooting Steps:
-
Presence of Acidic Impurities (e.g., Benzoic Acid): Benzoic acid can be deprotonated by a weak base to form a water-soluble salt.
-
Solution: Dissolve the oily crude product in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will be converted to sodium benzoate and move into the aqueous layer.[12]
-
-
Presence of Basic Impurities (e.g., Amines): Amines can be protonated by an acid to form water-soluble salts.
-
Solution: Dissolve the oily crude product in an organic solvent. Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be converted to an ammonium salt and partition into the aqueous layer.[12]
-
Experimental Protocol: Acid-Base Extraction to Remove Benzoic Acid
-
Dissolution: Dissolve the oily benzamide crude product in an organic solvent like dichloromethane in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh sodium bicarbonate solution.
-
Water Wash: Wash the organic layer with water to remove any residual bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to hopefully obtain a solidified product.
Data Presentation: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization | - Cost-effective- Can yield very pure material- Scalable | - Prone to "oiling out"- Requires careful solvent selection- Can result in significant product loss | Oily products that are close to solidification or for a final polishing step. |
| Column Chromatography | - Excellent for separating complex mixtures- Effective for purifying oils and non-crystalline solids | - More time-consuming and resource-intensive- Can be challenging to scale up | Crude products with multiple impurities or those that fail to crystallize. |
| Acid-Base Extraction | - Simple and rapid- Highly effective for removing acidic or basic impurities | - Only applicable for separating compounds with different acid-base properties- Does not remove neutral impurities | Crude products contaminated with acidic (e.g., benzoic acid) or basic (e.g., amines) impurities. |
Visualizations
Decision-Making Workflow for Purifying Oily Benzamide
Caption: Decision tree for selecting a purification method for oily benzamide.
Troubleshooting "Oiling Out" in Recrystallization
Caption: Troubleshooting flowchart for when a product oils out during recrystallization.
References
- BenchChem. (n.d.). Dealing with byproduct formation in benzamide synthesis.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzamide, 2,2'-dithiobis[N-methyl-].
- ResearchGate. (2015, March 15). What is a best way to purify a viscous organic liquid product other than column chromatography?.
- BenchChem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.
- (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
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- BenchChem. (n.d.). Troubleshooting N-[2-(2-Pyridinyl)ethyl]benzamide synthesis impurities.
- BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
- BenchChem. (n.d.). Common side reactions and impurities in 2-Ethylbenzamide synthesis.
- (n.d.). SOP: CRYSTALLIZATION.
- (n.d.). Recrystallization.
- CK-12 Foundation. (2026, March 2). Methods of Purification of Organic Compounds.
- BYJU'S. (2019, October 16). Methods of purification of organic compounds.
- (n.d.). Petroleum Chemistry Laboratory Recrystallizing process.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
- University of York. (n.d.). Problems with Recrystallisations.
- (n.d.). Guide for crystallization.
- askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?.
- Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
- (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- CK-12 Foundation. (n.d.). How can an oil be recrystallized?.
- YouTube. (2021, January 31). Synthesis of Benzamide.
- Scribd. (n.d.). Purification Techniques for Organic Compounds.
- ACS Publications. (2023, August 20). Separation of Volatile Organic Compounds from Viscous Liquids with RPB Technology. Industrial & Engineering Chemistry Research.
- ResearchGate. (2025, August 7). A method to crystallize substances that oil out.
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ACS Publications. (2020, March 30). Preparation of a Nitrogen Oil Compound Fraction by Modified Gel Silica Column Chromatography. Energy & Fuels.
- ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography ?.
- AOCS. (2019, July 23). Solid-phase extraction columns in the analysis of lipids.
- wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
- Phenomenex. (2025, December 12). Column Chromatography Guide.
- Quora. (2024, November 28). What is the process for extracting benzoic acid from an unknown compound using acids and bases?.
- MilliporeSigma. (n.d.). Troubleshooting Purification Methods.
- YouTube. (2020, March 22). Acid-Base Extraction Tutorial.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- CLEARSYNTH. (n.d.). Benzamide Impurity Product List.
- Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
- Scribd. (n.d.). Acid-Base Extraction of Organic Compounds.
- (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- Google Patents. (n.d.). JPH06172280A - Purification of fatty acid amide.
- (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-bromo-5-chloro-N-methylbenzamide
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of 2-bromo-5-chloro-N-methylbenzamide, a substituted benzamide that serves as a representative example for illustrating modern spectroscopic workflows. We will delve into the interpretation of its predicted ¹H NMR spectrum and compare this cornerstone technique with a suite of other powerful analytical methods, offering a holistic perspective on comprehensive molecular characterization.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is often the initial and most informative experiment performed for the structural analysis of small organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Predicted ¹H NMR Spectrum of 2-bromo-5-chloro-N-methylbenzamide
While an experimental spectrum for 2-bromo-5-chloro-N-methylbenzamide is not publicly available, we can predict its key features based on established principles and data from analogous compounds.[1][2] The structure and numbering scheme are shown below:
Aromatic Region (δ 7.0-8.0 ppm):
The benzene ring has three protons, H-3, H-4, and H-6. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine, chlorine, and amide functionalities.
-
H-6: This proton is ortho to the chlorine and meta to the bromine and carbonyl group. It is expected to be a doublet, coupled to H-4 with a small meta coupling constant (⁴J ≈ 2-3 Hz).
-
H-4: This proton is ortho to the chlorine and meta to the bromine. It will likely appear as a doublet of doublets, due to coupling with H-3 (ortho coupling, ³J ≈ 8-9 Hz) and H-6 (meta coupling, ⁴J ≈ 2-3 Hz).
-
H-3: This proton is ortho to the bromine and meta to the chlorine and carbonyl group. It is expected to be a doublet, coupled to H-4 with an ortho coupling constant (³J ≈ 8-9 Hz).
Amide and Methyl Regions:
-
N-H Proton: The amide proton typically appears as a broad singlet or a quartet (if coupled to the N-methyl protons) in the region of δ 5-9 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature.[3]
-
N-CH₃ Protons: The N-methyl group will present as a singlet or a doublet (if coupled to the N-H proton) around δ 2.8-3.2 ppm. The observation of coupling depends on the rate of proton exchange on the nitrogen atom.
It is important to note that ortho-substituted benzamides can exhibit restricted rotation around the C-N amide bond, leading to the presence of rotamers. This can result in the broadening or splitting of signals, particularly for the N-methyl and aromatic protons at room temperature.[4] Variable temperature NMR studies can be employed to investigate such dynamic effects.
A Multi-faceted Approach: Comparative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the integration of data from multiple analytical techniques.
| Technique | Information Gained | Strengths | Limitations |
| ¹H NMR | Proton chemical environments, spin-spin coupling, and stereochemistry. | High sensitivity, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms (e.g., C=O, aromatic, aliphatic).[5] | Complements ¹H NMR, good for skeletal information. | Lower sensitivity than ¹H NMR. |
| COSY | Correlation between coupled protons (¹H-¹H connectivity).[6][7] | Establishes proton-proton networks, aiding in fragment assembly. | Does not provide information about non-protonated carbons. |
| HSQC/HMQC | One-bond correlations between protons and carbons (¹H-¹³C connectivity).[8][9] | Directly links protons to the carbons they are attached to. | Does not show long-range correlations. |
| HMBC | Two- and three-bond correlations between protons and carbons (¹H-¹³C connectivity).[6][10] | Crucial for connecting molecular fragments and identifying quaternary carbons. | Can be less sensitive than HSQC. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[11][12][13] | Determines the elemental composition and provides structural clues from fragmentation. | Does not provide detailed stereochemical information. |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-bromo-5-chloro-N-methylbenzamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[14] Ensure the sample is fully dissolved and the solution is free of particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
Protocol 2: 2D NMR (COSY, HSQC, HMBC)
-
Sample Preparation: Use the same sample prepared for 1D NMR.
-
Instrument Setup: After acquiring the 1D spectra, select the desired 2D NMR experiment (COSY, HSQC, or HMBC) from the spectrometer's software.
-
Acquisition: Run the 2D experiment using standard parameter sets. These experiments typically take longer to acquire than 1D spectra, ranging from minutes to several hours depending on the sample concentration and desired resolution.[6]
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).[13]
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the structural elucidation of 2-bromo-5-chloro-N-methylbenzamide, integrating various spectroscopic techniques.
Caption: Workflow for structural elucidation of 2-bromo-5-chloro-N-methylbenzamide.
Conclusion
The structural analysis of 2-bromo-5-chloro-N-methylbenzamide exemplifies the necessity of a multi-technique approach in modern chemical research. While ¹H NMR provides a foundational understanding of the proton framework, its integration with ¹³C NMR, 2D correlation spectroscopy (COSY, HSQC, HMBC), and mass spectrometry is crucial for unambiguous structure determination. This comprehensive analytical workflow not only confirms the molecular structure but also provides a deeper understanding of its electronic and conformational properties, which is invaluable for applications in drug discovery and development.
References
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Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry - ACS Publications. (2016, March 17). Retrieved from [Link]
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Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2014, November 22). Indian Journal of Chemistry, 54B, 79-85. Retrieved from [Link]
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Hehir, N. (2017). Structural systematics of halogenated benzamides (Doctoral dissertation, Dublin City University). DORAS. Retrieved from [Link]
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Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. Retrieved from [Link]
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SUPPLEMENTARY INFORMATION. (n.d.). Retrieved from [Link]
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Baishya, B., et al. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. The Journal of Physical Chemistry A, 112(40), 9879-9885. Retrieved from [Link]
-
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature protocols, 9(3), 643-660. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022, November 18). Molecules, 27(22), 8000. Retrieved from [Link]
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Gao, X., Liu, L., Liu, H., Tang, J., Kang, L., Wu, H., ... & Yan, J. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 195-202. Retrieved from [Link]
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5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
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Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). Molecules, 26(8), 2307. Retrieved from [Link]
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cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved from [Link]
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NMR Analysis of Substituted Benzophenones Analysis Guide. (2014, March 9). Oregon State University. Retrieved from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry, 2008(12), 2053-2068. Retrieved from [Link]
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Determine the structure of small organic molecule from 1H NMR experimental spectrum. (n.d.). Retrieved from [Link]
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1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2053-2068. Retrieved from [Link]
-
2-Bromo-N-(5-methyl-pyridin-2-yl)-benzamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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Technical Guide: LC-MS/MS Characterization of 2-bromo-5-chloro-N-methylbenzamide
Executive Summary & Application Context
In pharmaceutical development, 2-bromo-5-chloro-N-methylbenzamide often appears as a critical synthesis intermediate or a process-related impurity. Its structural core—a di-halogenated benzene ring coupled with a secondary amide—presents unique mass spectrometric challenges and advantages.
This guide moves beyond simple spectral listing. We analyze the mechanistic fragmentation pathways that define this molecule, compare its behavior to non-halogenated analogs, and provide a robust, self-validating LC-MS protocol. The presence of both Bromine and Chlorine provides a distinct isotopic "fingerprint" that renders this molecule highly traceable in complex biological or reaction matrices, a feature we will exploit in this workflow.
Isotopic Signature Analysis (The "Fingerprint")
Before analyzing fragmentation, the analyst must validate the precursor ion using its isotopic envelope. Unlike standard organic molecules, this compound contains two halogen atoms with significant natural isotope abundances: Chlorine (
This combination creates a characteristic M, M+2, M+4 pattern that serves as an intrinsic internal standard for identification.
Theoretical Isotope Distribution Table
| Peak Label | Isotope Composition | Approx. Relative Intensity | Mass Shift (Da) | Diagnostic Value |
| M | 100% | 0 | Base nominal mass | |
| M+2 | ~130% | +1.997 | Most Intense Peak (Due to overlapping contributions) | |
| M+4 | ~33% | +3.994 | Confirms presence of both halogens |
Critical Insight: Unlike mono-chlorinated compounds (3:1) or mono-brominated compounds (1:1), the M+2 peak is the most intense in this specific di-halogenated system. Failure to recognize this can lead to misidentification of the precursor ion mass.
Fragmentation Mechanics & Pathways[2][3][4][5][6]
The fragmentation of 2-bromo-5-chloro-N-methylbenzamide under Electrospray Ionization (ESI+) is driven by the lability of the amide bond and the stability of the resulting acylium ion.
Primary Pathway: Amide Bond Cleavage
Upon Collision Induced Dissociation (CID), the protonated molecular ion
-
Precursor:
(m/z ~248/250/252) -
Transition: Heterolytic cleavage of the amide C-N bond.
-
Product: 2-bromo-5-chlorobenzoyl cation (Acylium ion).
-
m/z: ~217 (based on
)
-
Secondary Pathway: Decarbonylation
The resulting benzoyl cation is metastable and ejects a neutral Carbon Monoxide (CO, 28 Da) molecule.
-
Precursor: Benzoyl cation (m/z 217)
-
Transition: Inductive cleavage.
-
Product: 2-bromo-5-chlorophenyl cation.
-
m/z: ~189
-
Tertiary Pathway: Halogen Radical Loss
At higher collision energies (>35 eV), the phenyl cation may lose a halogen radical. Bromine, having a weaker bond energy (
-
Precursor: Phenyl cation (m/z 189)
-
Transition: Homolytic cleavage of C-Br bond.
-
Product: Chlorophenyl cation radical (distonic ion).
-
m/z: ~110
-
Visualization of Fragmentation Logic
Comparative Performance Analysis
To validate this workflow, we compare the target molecule against two common structural analogs. This comparison highlights why specific MS parameters must be tuned for the target.
| Feature | Target: 2-bromo-5-chloro-N-methylbenzamide | Analog A: N-methylbenzamide (No Halogens) | Analog B: 2-bromo-5-chlorobenzoic acid (Acid variant) |
| Precursor Ion Stability | High. Halogens withdraw electrons, slightly destabilizing the protonated amide, making fragmentation easier. | Very High. Harder to fragment; requires higher Collision Energy (CE). | Medium. Readily loses water ( |
| Primary Neutral Loss | -31 Da ( | -31 Da ( | -18 Da ( |
| Isotope Pattern | Complex (M, M+2, M+4) . Unique identifier. | Simple (M, M+1) . Harder to distinguish from background noise. | Complex (M, M+2, M+4) . Identical to target. |
| Diagnostic Utility | High. The combination of Mass Defect (Br/Cl) and Amide loss is specific. | Low. Common fragment (m/z 105) overlaps with many aromatics. | Medium. Acidic protons can cause peak tailing in ESI+. |
Key Takeaway: The target molecule is easier to identify than the non-halogenated analog due to its unique isotope pattern, but it requires careful differentiation from its acidic hydrolysis product (Analog B), which shares the same isotope pattern but differs in neutral loss (-31 vs -18).
Validated Experimental Protocol
This protocol is designed to maximize the detection of the unique isotopic envelope while ensuring sufficient fragmentation for structural confirmation.
A. LC-MS/MS Conditions[2][4][7]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[2][3]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Halogens increase lipophilicity; expect late elution).
B. Mass Spectrometry Settings
-
Scan Mode: Full Scan (m/z 100–400) for isotope confirmation, followed by Product Ion Scan (MS2) of m/z 248.
-
Collision Energy (CE) Ramp:
-
Low (10-15 eV): Preserves Acylium ion (m/z 217).
-
High (30-40 eV): Generates Phenyl cation (m/z 189) and Aryl fragments (m/z 110).
-
C. Step-by-Step Workflow
-
Blank Injection: Inject Mobile Phase A to clear system memory.
-
Standard Injection: Inject 1 µL of 1 µg/mL standard.
-
Isotope Check: Zoom into m/z 248. Verify the M+2 peak (m/z 250) is slightly higher than M (m/z 248). If M is higher, check for dechlorination or interference.
-
Fragment Confirmation: Extract ion chromatogram (XIC) for transition 248 -> 217 . This confirms the amide structure.
-
Purity Check: Ensure no peak at m/z 235 (indicative of the Benzoic Acid hydrolysis product, 253 -> 235 transition).
References
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link]
-
Silva, B. et al. (2018). Fragmentation pattern of amides by EI and HRESI. Royal Society of Chemistry Advances. Retrieved from [Link]
-
SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]
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- 2. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FTIR Spectroscopy for the Confirmation of N-methyl Amide Bonds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and protein engineering, as well as in the synthesis of small molecule therapeutics, the N-methyl amide bond is a critical structural motif. Its presence can profoundly influence a molecule's conformational rigidity, metabolic stability, and cell permeability. Consequently, the unambiguous confirmation of N-methylation is a cornerstone of quality control and structural elucidation. Among the analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the characteristic vibrational signatures of the N-methyl amide group.
This guide provides an in-depth comparison of the FTIR spectral features of N-methyl amides against other amide types. It further contextualizes the utility of FTIR by presenting a comparative analysis with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation strategies are provided to equip researchers with the practical knowledge required for confident N-methyl amide bond confirmation.
The Vibrational Landscape of Amides: A Focus on N-methylation
The infrared spectrum of an amide is dominated by several characteristic absorption bands, primarily the Amide I, Amide II, and Amide III bands. These arise from distinct vibrational modes of the amide functional group (-CO-NH-). The substitution of a methyl group on the nitrogen atom introduces subtle yet discernible shifts in these bands, providing a spectral fingerprint for N-methylation.
An N-methyl amide is a type of secondary amide. The key to its identification via FTIR lies in recognizing the features of a secondary amide while also accounting for the influence of the N-methyl group. Unlike primary amides, which possess an -NH₂ group and exhibit two N-H stretching bands, secondary amides, including N-methyl amides, have a single N-H bond and thus show only one N-H stretching peak.[1][2] Tertiary amides, lacking an N-H bond, do not exhibit N-H stretching or bending peaks, making their identification by FTIR more challenging as their C=O stretch falls in a region with many other carbonyl-containing functional groups.[1][2]
The presence of the N-methyl group primarily influences the Amide II and Amide III bands. The Amide II band in secondary amides arises from a combination of N-H in-plane bending and C-N stretching vibrations.[3] In N-methyl amides, the coupling of these vibrations is altered by the methyl group, often resulting in a shift of the Amide II band to a lower wavenumber compared to other secondary amides.
Key FTIR Characteristic Peaks for N-methyl Amide Confirmation
The following table summarizes the expected FTIR absorption bands for N-methyl amides, with comparative data for primary and other secondary amides. The model compound for N-methyl amides, N-methylacetamide, provides a well-characterized example.[4][5]
| Vibrational Mode | Primary Amide (R-CO-NH₂) | Secondary Amide (R-CO-NH-R') | N-methyl Amide (R-CO-NH-CH₃) | Causality of Spectral Features |
| N-H Stretch | Two bands (~3350 and ~3180 cm⁻¹) | One band (~3370 - 3170 cm⁻¹) | One band (~3300 - 3500 cm⁻¹)[4][5] | Primary amides have symmetric and asymmetric stretches of the NH₂ group. Secondary amides have a single N-H bond, resulting in one stretching vibration. The N-methyl group can influence the hydrogen bonding environment, slightly shifting this peak. |
| Amide I (C=O Stretch) | ~1650 - 1620 cm⁻¹ | ~1680 - 1630 cm⁻¹[1] | ~1630 cm⁻¹ (for N-methylacetamide)[4][5] | This is the most intense absorption in amides. Its position is sensitive to hydrogen bonding and conjugation. In N-methyl amides, the electronic effect of the methyl group is minimal on the C=O bond itself. |
| Amide II (N-H Bend & C-N Stretch) | ~1650 - 1620 cm⁻¹ | ~1570 - 1515 cm⁻¹[1] | ~1518 cm⁻¹ (for N-methylacetamide)[4][5] | This band is a hallmark of secondary amides. The N-methyl group's mass and electronic effects alter the coupling between the N-H bend and C-N stretch, often shifting this band. |
| Amide III (C-N Stretch & N-H Bend) | ~1400 cm⁻¹ | ~1300 - 1200 cm⁻¹ | ~1250 - 1350 cm⁻¹[4][5] | This is a complex vibration and can be influenced by the nature of the N-substituent. |
| CH₃ Bending | N/A | Dependent on R' | ~1409 cm⁻¹ (in-plane)[4][5] | The presence of characteristic methyl group bending vibrations can further support the identification of an N-methyl amide. |
Experimental Protocol: ATR-FTIR Analysis of an N-methylated Compound
Attenuated Total Reflectance (ATR) is a versatile FTIR sampling technique suitable for a wide range of liquid and solid samples with minimal to no preparation.[6][7]
Objective: To acquire a high-quality FTIR spectrum of a sample to confirm the presence of an N-methyl amide bond.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Sample (liquid or solid).
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium according to the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residual contaminants.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This will account for the infrared absorption of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[8]
-
-
Sample Application:
-
For liquid samples: Place a small drop of the liquid directly onto the center of the ATR crystal.
-
For solid samples: Place a small amount of the solid powder or film onto the crystal. Use the ATR's pressure arm to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.[9]
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
The resulting spectrum should be baseline-corrected and normalized if necessary.
-
Identify the characteristic amide and methyl group absorption bands and compare their positions to the reference values in the table above.
-
Caption: Workflow for N-methyl amide confirmation using ATR-FTIR.
Comparative Analysis with Alternative Techniques
While FTIR is a powerful tool, a multi-faceted analytical approach provides the most robust confirmation. NMR spectroscopy and Mass Spectrometry are orthogonal techniques that offer complementary and often more definitive structural information.
| Technique | Principle | Advantages | Limitations |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid, non-destructive, requires minimal sample preparation, provides information about functional groups. | Can be difficult to interpret complex spectra, may not be suitable for complex mixtures without chromatographic separation. Not definitive for assigning the exact location of methylation in a large molecule. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Can definitively identify the N-methyl group and its location.[10][11] | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming, and data analysis can be complex for large molecules.[12] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides accurate molecular weight information, and tandem MS (MS/MS) can provide sequence information for peptides.[13][14] | Does not directly probe functional groups, can require more extensive sample preparation and derivatization, and fragmentation patterns can be complex to interpret.[1] |
NMR Spectroscopy for N-methyl Amide Confirmation
In ¹H NMR spectroscopy, the protons of the N-methyl group typically appear as a sharp singlet in the range of 2.2-2.6 ppm.[15] The exact chemical shift is influenced by the local electronic environment. In some cases, due to restricted rotation around the amide C-N bond, two distinct singlets for the N-methyl group may be observed at room temperature.[10][11] In ¹³C NMR, the carbon of the N-methyl group will also have a characteristic chemical shift.
Mass Spectrometry for N-methyl Amide Confirmation
Mass spectrometry confirms N-methylation by detecting a mass increase of 14 Da (+CH₂) for each methyl group added.[16] High-resolution mass spectrometry can provide a highly accurate mass measurement to confirm the elemental composition. For larger molecules like peptides, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the parent ion is fragmented, and the masses of the fragment ions are measured. The fragmentation pattern can be used to determine the amino acid sequence and pinpoint the exact location of the N-methylation.[13][14]
Caption: Integrated workflow for N-methyl amide confirmation.
Conclusion
The confirmation of an N-methyl amide bond is a critical step in the characterization of many synthetic molecules. FTIR spectroscopy provides a rapid and accessible method for the initial identification of this functional group by analyzing the characteristic Amide I, II, and III bands, as well as the N-H stretch. However, for unambiguous confirmation, especially in complex molecules, an integrated approach utilizing orthogonal techniques is paramount. The detailed structural information from NMR spectroscopy and the precise mass determination from mass spectrometry, when used in conjunction with FTIR, provide a self-validating system for the comprehensive and confident characterization of N-methylated compounds.
References
-
Comprehending Dynamic Protein Methylation with Mass Spectrometry. PMC. [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. [Link]
-
IR spectra of N-methylacetamide in water predicted by combined quantum mechanical/molecular mechanical molecular dynamics simulations. AIP Publishing. [Link]
-
Infrared Spectroscopy of N-Methylacetamide Revisited by ab Initio Molecular Dynamics Simulations. ACS Publications. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N‑Methylacetamide Fine Components. ResearchGate. [Link]
-
Should My Peptide Be Methylated?. LifeTein. [Link]
-
Far-infrared amide IV-VI spectroscopy of isolated 2- and 4-Methylacetanilide. AIP Publishing. [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. [Link]
-
24.10 Spectroscopy of Amines. OpenStax. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed. [Link]
-
Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. AZoM. [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. DSpace@MIT. [Link]
-
Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC. [Link]
-
Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]
-
IR: amines. University of Calgary. [Link]
-
NMR fingerprint spectra for amides and methyls. ResearchGate. [Link]
-
The µFTIR spectra of Amide I and Amide II regions, including the ester... ResearchGate. [Link]
-
Synthesis of different structurally N-substituted amides in... ResearchGate. [Link]
-
Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. [Link]
-
Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. PMC. [Link]
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- 1. Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
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- 11. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
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- 13. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. lifetein.com [lifetein.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 2-bromo-5-chloro-N-methylbenzamide
As a Senior Application Scientist, this guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-bromo-5-chloro-N-methylbenzamide. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also thoroughly validated and trustworthy for its intended purpose in a drug development environment.
Understanding the Analyte: The Foundation of Method Development
The first step in any method development is a thorough analysis of the target molecule's physicochemical properties. 2-bromo-5-chloro-N-methylbenzamide is a substituted benzamide derivative.
-
Structure: It possesses a benzophenone core with bromo, fluoro, and methyl substitutions on the phenyl rings.[1]
-
Polarity: The molecule has a moderately non-polar aromatic structure due to the phenyl rings and halogen substituents (bromo and chloro). The amide group (-CONH-) introduces a polar functional group. This dual nature makes it an ideal candidate for Reversed-Phase (RP) HPLC, which separates compounds based on their hydrophobicity.[1][2]
-
UV Absorbance: The presence of the benzamide chromophore suggests strong ultraviolet (UV) absorbance. Benzophenone and its derivatives are known to be strong UV absorbers, typically with a maximum absorbance (λmax) in the 250-350 nm range.[1] This makes a Photodiode Array (PDA) or UV detector a suitable choice for detection and quantification.[1]
This initial analysis logically points toward a reversed-phase HPLC method with UV/PDA detection as the most promising starting point.
The Method Development Workflow: A Logic-Driven Approach
Effective method development is a systematic process of refining chromatographic conditions to achieve the desired separation. The goal is to obtain a symmetrical peak for the main compound (the Active Pharmaceutical Ingredient, or API), well-resolved from any potential impurities or degradation products.
Sources
Structural Validation of 2-bromo-5-chloro-N-methylbenzamide: A Comparative Guide to X-ray Crystallography
Topic: Structural Characterization of 2-bromo-5-chloro-N-methylbenzamide Content Type: Technical Comparison Guide (X-ray Crystallography vs. Spectroscopic Alternatives)
Executive Summary: The Regioisomer Challenge
In the development of halogenated benzamide scaffolds for medicinal chemistry, precise structural elucidation is non-negotiable. For 2-bromo-5-chloro-N-methylbenzamide , the specific challenge lies in unambiguously distinguishing the substitution pattern (2-Br, 5-Cl) from potential isomers (e.g., 2-Cl, 5-Br or 3,4-substitution) and defining the solid-state conformation which dictates bioavailability.
While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state analysis, it often struggles with "silent" spatial information in poly-halogenated aromatic systems. Single Crystal X-ray Crystallography (SC-XRD) emerges as the definitive "Gold Standard," offering absolute structural certainty that spectroscopic methods cannot match.
This guide objectively compares SC-XRD against NMR and Powder Diffraction, providing experimental protocols and data benchmarks for researchers characterizing this specific benzamide derivative.
Methodology Comparison: SC-XRD vs. Alternatives
The following table contrasts the performance of Single Crystal X-ray Diffraction against standard spectroscopic alternatives for 2-bromo-5-chloro-N-methylbenzamide.
| Feature | Single Crystal X-ray (SC-XRD) | Solution NMR ( | Powder Diffraction (PXRD) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Magnetic Environment of Nuclei | Bulk Crystal Phase Fingerprint |
| Regioisomer ID | Definitive. Distinguishes Br (35e⁻) vs Cl (17e⁻) by electron density. | Inferential. Relies on coupling constants ( | Poor. Cannot solve unknown structures easily; best for polymorphism checks. |
| Stereochemistry | Direct observation of torsion angles (e.g., Amide twist). | Indirect (NOESY), often averaged by rotation. | N/A |
| Sample State | Solid (Single Crystal required). | Solution (Dynamic averaging). | Solid (Polycrystalline). |
| Limit of Detection | Requires ~0.1–0.3 mm crystal. | ~1 mg sample. | ~10 mg sample. |
| Turnaround | 24–48 hours (Growth + Collection). | 15 minutes. | 30 minutes. |
Expert Insight: For 2-bromo-5-chloro-N-methylbenzamide, the steric bulk of the ortho-bromo group forces the amide moiety out of the phenyl ring plane. NMR averages this dynamic rotation, potentially masking the high-energy conformation relevant to protein binding. Only SC-XRD captures this "bioactive-like" frozen state.
Critical Experimental Data: What to Expect
When analyzing 2-bromo-5-chloro-N-methylbenzamide via SC-XRD, the following crystallographic parameters are the benchmarks for a high-quality dataset. These values are derived from analogous halogenated benzamide structures (e.g., 2-chloro-N-(2-methylphenyl)benzamide) [1].
A. Crystal Data Specifications
-
Crystal System: Monoclinic or Orthorhombic (Common for benzamides).
-
Space Group:
(Centrosymmetric) is highly probable due to the formation of centrosymmetric amide dimers. -
Unit Cell Dimensions (Typical):
- Å
- Å
- Å
-
Z Value: 4 (Four molecules per unit cell).[1]
B. Key Structural Metrics
-
Bond Lengths (The Halogen Check):
-
C–Br: Expected ~1.89 Å.
-
C–Cl: Expected ~1.74 Å.
-
Note: This difference of ~0.15 Å is clearly resolvable in SC-XRD, providing absolute proof of the 2-Br, 5-Cl pattern.
-
-
Torsion Angle (Steric Twist):
-
The angle between the phenyl ring and the amide plane (
) will likely deviate from (planar) to 30–60^\circ due to the repulsion between the carbonyl oxygen and the bulky ortho-bromine [1].
-
-
Hydrogen Bonding:
-
Look for intermolecular
chains. -
Distance:
Å (Donor Acceptor).
-
Detailed Experimental Protocol
To achieve the data quality described above, follow this optimized workflow for 2-bromo-5-chloro-N-methylbenzamide.
Phase 1: Crystallization (Slow Evaporation)
-
Objective: Grow single crystals suitable for X-ray diffraction (
mm). -
Solvent System: Ethanol (EtOH) or Ethyl Acetate/Hexane (1:1).
-
Procedure:
-
Dissolve 50 mg of pure 2-bromo-5-chloro-N-methylbenzamide in 5 mL of warm Ethanol.
-
Filter the solution through a 0.45
m syringe filter into a clean scintillation vial to remove dust nuclei. -
Cover the vial with Parafilm and poke 3–4 small holes to allow slow solvent release.
-
Store at room temperature (20–25°C) in a vibration-free zone.
-
Harvest: Colorless block/plate crystals should appear within 3–7 days.
-
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).
-
Radiation source: Mo
( Å) is preferred over Cu to minimize absorption by the heavy Bromine atom. -
Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.
-
Strategy: Collect full sphere of data (redundancy > 4) to ensure accurate absorption correction.
Visualization: Structural Determination Workflow
The following diagram outlines the logical pathway from crude synthesis to the final .CIF file, highlighting the decision points where X-ray data supersedes NMR.
Caption: Workflow illustrating the necessity of SC-XRD for definitive structural assignment of halogenated benzamides when NMR data is ambiguous.
References
-
Gowda, B. T., et al. (2013). "Crystal structure of 2-chloro-N-(2-methylphenyl)benzamide." Acta Crystallographica Section E, 69(Pt 2), o257.
- Context: Provides comparative crystallographic parameters (Unit cell, Space group P21/c) and packing motifs for ortho-chlorobenzamides.
-
Creative Biostructure. (2024). "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Guides.
- Context: Validates the comparison points regarding resolution and sample st
-
BenchChem. (2025).[2] "Synthesis of N-Benzyl-2-bromo-N-methylbenzamide." Application Notes.
- Context: Supports the synthesis and purification protocols for N-methylbenzamide deriv
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy."
- Context: General reference for the limitations of NMR in static structure determin
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-chloro-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-bromo-5-chloro-N-methylbenzamide, a compound frequently utilized in synthetic chemistry and drug discovery. As a senior application scientist, my aim is to provide not just a set of instructions, but a framework for understanding the "why" behind each step, fostering a culture of safety and responsibility in your laboratory.
Hazard Assessment and Characterization
Key Hazard Considerations:
-
Irritation: Similar bromo- and chloro-substituted benzamides and benzoic acids are known to cause skin and serious eye irritation.[1][2][3] They may also cause respiratory irritation.[1][2][3]
-
Toxicity: While acute toxicity data is not specified, it is prudent to treat the compound as potentially harmful if swallowed or inhaled.
-
Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[4] Therefore, release into the environment must be strictly avoided.[1][5]
Regulatory Framework:
The disposal of 2-bromo-5-chloro-N-methylbenzamide falls under the regulations of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[6][7] The CHP must outline procedures for safe handling, storage, and disposal of hazardous chemicals.[6][7]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave".[8][9] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[9]
Based on its characteristics, 2-bromo-5-chloro-N-methylbenzamide would likely be classified as a hazardous waste.
| Hazard Class | Description | Regulatory Guidance |
| Skin Irritant | Causes skin irritation upon contact. | OSHA 29 CFR 1910.1200 |
| Eye Irritant | Causes serious eye irritation. | OSHA 29 CFR 1910.1200 |
| Respiratory Irritant | May cause respiratory tract irritation. | OSHA 29 CFR 1910.1200 |
| Aquatic Toxicity | Potentially very toxic to aquatic life. | EPA 40 CFR Parts 260-273 |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, the following PPE and engineering controls are mandatory when handling 2-bromo-5-chloro-N-methylbenzamide.
Essential PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[5]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]
Engineering Controls:
-
Fume Hood: All handling of 2-bromo-5-chloro-N-methylbenzamide that may generate dust or vapors should be conducted in a certified chemical fume hood to ensure adequate ventilation.[10]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[11]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place the spilled material and any contaminated absorbents into a suitable, labeled container for hazardous waste.[1][5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Workflow
The proper disposal of 2-bromo-5-chloro-N-methylbenzamide requires a systematic approach to ensure compliance with all regulations.
Caption: Disposal workflow for 2-bromo-5-chloro-N-methylbenzamide.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Determine if the waste containing 2-bromo-5-chloro-N-methylbenzamide is a hazardous waste according to EPA criteria (ignitability, corrosivity, reactivity, toxicity).[12] Given its halogenated nature, it is highly likely to be classified as hazardous.
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[13] Mixing can lead to dangerous reactions and complicates the disposal process. Store in a dedicated, properly labeled container for halogenated organic waste.
-
Containerization:
-
Use a chemically compatible container with a secure, tight-fitting lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-bromo-5-chloro-N-methylbenzamide".
-
Keep the container closed except when adding waste.
-
-
Storage:
-
Final Disposal:
-
Do not dispose of 2-bromo-5-chloro-N-methylbenzamide down the drain or in regular trash.[1]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[16]
-
Ensure all necessary paperwork and manifests are completed for "cradle-to-grave" tracking of the waste, as required by RCRA.[9]
-
By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible stewardship of chemical reagents. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]
-
Study.com. (n.d.). EPA Hazardous Waste Regulations. Retrieved from [Link]
-
Safety-Kleen. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. EPA. Retrieved from [Link]
-
Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-N-methylbenzamide. PubChem. Retrieved from [Link]
-
Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-bromo-5-chloro-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-bromo-5-chloro-N-methylbenzamide. As a halogenated aromatic amide, this compound requires stringent safety measures to protect laboratory personnel and the environment. This document is designed to serve as a critical resource, offering procedural, step-by-step guidance to ensure safe and compliant laboratory operations.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure, and the potential for dust or aerosol generation.
Table 1: Potential Hazards of 2-bromo-5-chloro-N-methylbenzamide (Inferred from Structurally Similar Compounds)
| Hazard Class | Potential Effect | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation[1][2][3]. | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2][3]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][3][4]. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]. P271: Use only outdoors or in a well-ventilated area[1]. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is crucial. The following table outlines the minimum required PPE for various laboratory operations involving 2-bromo-5-chloro-N-methylbenzamide.
Table 2: PPE Requirements for Handling 2-bromo-5-chloro-N-methylbenzamide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles or a face shield[5][6] | Chemical-resistant gloves (e.g., nitrile)[7] | Long-sleeved lab coat[7] | Recommended to handle in a fume hood or wear a dust mask[7]. |
| Experimental Use | Chemical splash goggles | Chemical-resistant gloves | Long-sleeved lab coat | Work should be performed in a chemical fume hood[8][9]. |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves | Long-sleeved lab coat | Not generally required if handling closed containers. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational workflow is essential for minimizing exposure and ensuring reproducible results.
3.1. Preparation and Weighing
-
Acclimatization: Before opening, allow the container of 2-bromo-5-chloro-N-methylbenzamide to reach room temperature to prevent condensation.
-
Engineering Controls: Conduct all weighing and handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles[7][8].
-
Weighing: Use a clean spatula to carefully transfer the desired amount of the compound to a tared container. Avoid creating dust.
3.2. Experimental Use
-
Dissolution: When preparing solutions, slowly add the solvent to the solid to prevent splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, and date of preparation.
-
Containment: Perform all experimental procedures involving this compound within a chemical fume hood to contain any vapors or aerosols.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][10].
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][4].
-
Spill: Evacuate the area and prevent entry. For a small spill, carefully cover with an inert absorbent material, and scoop it into a labeled, sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[9][10].
Disposal Plan
Proper disposal of 2-bromo-5-chloro-N-methylbenzamide and any contaminated materials is crucial to prevent environmental contamination.
5.1. Waste Segregation Due to its halogenated nature, all waste containing 2-bromo-5-chloro-N-methylbenzamide must be segregated into a designated "Halogenated Organic Waste" container[8][11]. This prevents adverse chemical reactions and ensures proper disposal.
5.2. Step-by-Step Disposal Protocol
-
Waste Collection: Carefully transfer all solid waste and contaminated materials (e.g., gloves, weighing papers) into a designated, robust, and leak-proof container with a secure lid[8].
-
Solvent Rinsate: Rinse any contaminated glassware with a minimal amount of a suitable organic solvent. Collect this rinse in a separate, clearly labeled "Halogenated Organic Solvent Waste" container[8].
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents and the associated hazards[12].
-
Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area[8].
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company[1][2].
Diagram 1: Waste Disposal Workflow for 2-bromo-5-chloro-N-methylbenzamide
Caption: Workflow for the safe disposal of 2-bromo-5-chloro-N-methylbenzamide waste.
References
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- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
